2-Amino-3-(thiazol-4-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIGVCQRXJYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561446 | |
| Record name | 3-(1,3-Thiazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14717-97-6 | |
| Record name | 3-(1,3-Thiazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Amino-3-(thiazol-4-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes for 2-Amino-3-(thiazol-4-yl)propanoic acid, a heterocyclic amino acid of significant interest in medicinal chemistry and drug development. This document details established synthetic methodologies, including the Hantzsch synthesis, malonic ester synthesis, and alternative routes, providing detailed experimental protocols where available. Quantitative data is summarized for clarity, and key chemical transformations are visualized to facilitate understanding.
Introduction
This compound, also known as 4-thiazolylalanine, is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique structural features, combining a thiazole ring with an alanine scaffold, make it a valuable component in the design of peptidomimetics and other therapeutic agents. This guide outlines the primary synthetic strategies for obtaining this compound, catering to the needs of researchers in organic synthesis and drug discovery.
Synthetic Strategies
Several synthetic pathways have been established for the preparation of this compound. The most common approaches involve the construction of the thiazole ring followed by the introduction of the amino acid moiety, or the modification of a pre-existing amino acid.
Hantzsch Thiazole Synthesis Route
The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring. In the context of synthesizing this compound, this route typically begins with the preparation of a 4-substituted thiazole intermediate.
A common strategy involves the synthesis of 4-(chloromethyl)thiazole, which can then be used to alkylate a protected glycine equivalent, such as diethyl acetamidomalonate. Subsequent hydrolysis and decarboxylation yield the desired amino acid.
Logical Workflow for Hantzsch Synthesis Route
Caption: Hantzsch synthesis route to 4-thiazolylalanine.
Malonic Ester Synthesis Route
This versatile method for amino acid synthesis involves the alkylation of a malonic ester derivative, typically diethyl acetamidomalonate, with a suitable electrophile. For the synthesis of this compound, the key electrophile is 4-(chloromethyl)thiazole or a similar reactive species.
Experimental Protocol: Alkylation of Diethyl Acetamidomalonate
-
Deprotonation: Diethyl acetamidomalonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to generate the corresponding enolate.
-
Alkylation: 4-(Chloromethyl)thiazole hydrochloride is added to the solution of the enolate. The reaction mixture is typically heated to facilitate the nucleophilic substitution.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product, diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate, is isolated through extraction and purified by crystallization or chromatography.
Experimental Protocol: Hydrolysis and Decarboxylation
-
Hydrolysis: The purified diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate is subjected to acidic or basic hydrolysis to cleave the ester and amide groups. A common method involves refluxing with a strong acid, such as hydrochloric acid.
-
Decarboxylation: The resulting dicarboxylic acid intermediate readily undergoes decarboxylation upon heating to afford the crude this compound.
-
Purification: The final product is purified by recrystallization or ion-exchange chromatography.
Table 1: Summary of Reaction Conditions and Yields for Malonic Ester Synthesis
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Alkylation | Diethyl acetamidomalonate, NaOEt, 4-(chloromethyl)thiazole HCl, Ethanol, Reflux | Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate | Data not available | Inferred from general procedures |
| Hydrolysis & Decarboxylation | Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate, aq. HCl, Reflux | This compound | Data not available | Inferred from general procedures |
Alternative Synthetic Routes
Other established methods for amino acid synthesis can be adapted for the preparation of this compound.
The Strecker synthesis offers a direct route to α-amino acids from aldehydes. This pathway would commence with 4-thiazolecarboxaldehyde.
Logical Workflow for Strecker Synthesis
Caption: Strecker synthesis of 4-thiazolylalanine.
This method involves the condensation of an N-acylglycine with an aldehyde, in this case, 4-thiazolecarboxaldehyde, to form an azlactone intermediate. Subsequent reduction and hydrolysis yield the target amino acid.
Logical Workflow for Erlenmeyer-Plöchl Synthesis
Caption: Erlenmeyer-Plöchl synthesis of 4-thiazolylalanine.
Enantioselective Synthesis
The biological activity of amino acids is often stereospecific. Therefore, obtaining enantiomerically pure this compound is crucial for its application in drug development.
Chiral Resolution
Racemic this compound can be resolved into its constituent enantiomers using several techniques:
-
Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) forms diastereomeric salts that can be separated by fractional crystallization.
-
Enzymatic Kinetic Resolution: Enzymes, such as lipases or acylases, can selectively catalyze the reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For example, the N-acetylated racemic amino acid can be subjected to an acylase that preferentially hydrolyzes one enantiomer.
-
Chiral Chromatography: Direct separation of the enantiomers can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase.
Asymmetric Synthesis
Directly synthesizing the desired enantiomer is often more efficient than resolving a racemic mixture. Potential asymmetric approaches include:
-
Asymmetric Hydrogenation: The reduction of a prochiral precursor, such as α-acetamido-β-(thiazol-4-yl)acrylic acid, using a chiral catalyst can afford the desired enantiomer with high enantiomeric excess.
-
Chiral Auxiliaries: Employing a chiral auxiliary in the malonic ester synthesis or other routes can direct the stereochemical outcome of the reaction.
Data Summary
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.20 g/mol |
| Appearance | Solid |
| Storage | 2-8°C, sealed, dry[1] |
| ¹H NMR | Data not specifically available in the search results for the final product. |
| ¹³C NMR | Data not specifically available in the search results for the final product. |
| Mass Spectrometry | Data not specifically available in the search results for the final product. |
Note: Specific quantitative data for yields and spectroscopic analysis of the final product and its immediate precursors were not consistently available in the provided search results. The tables represent a framework for data that should be obtained through experimental work or more specific literature searches.
Conclusion
The synthesis of this compound can be accomplished through several established synthetic methodologies. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and the need for enantiomeric purity. The Hantzsch and malonic ester synthesis routes offer reliable pathways to the racemic amino acid, which can then be resolved. For enantiomerically pure products, asymmetric synthesis strategies, although potentially more challenging to develop, are highly desirable. This guide provides a foundational understanding of the key synthetic approaches, which can be further optimized and adapted by researchers in the field.
References
2-Amino-3-(thiazol-4-yl)propanoic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(thiazol-4-yl)propanoic acid, particularly its L-enantiomer known as L-4-Thiazolylalanine, is a non-proteinogenic, sulfur-containing amino acid derivative. It features a thiazole ring attached to an alanine backbone, a structural motif that imparts unique chemical properties and significant biological activity.[1] This compound serves as a crucial building block in medicinal chemistry for the synthesis of bioactive peptides, enzyme inhibitors, and other pharmaceutical compounds.[1][2] Notably, it has gained prominence in the cosmetic and dermatological fields, under the trade name Protinol™, for its efficacy in improving skin health.[3][4][5] Its applications are being explored in the development of drugs for neurological disorders, as well as for its potential antifungal and antibacterial properties.[1][2]
Chemical Structure and Properties
The molecular structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methylene group linked to the 4-position of a thiazole ring. The presence of the thiazole heterocycle is key to its function and reactivity.
Visualizing the Structure
Caption: 2D structure of this compound.
Physicochemical Properties
The key chemical and physical properties of (S)-2-Amino-3-(thiazol-4-yl)propanoic acid are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | PubChem CID: 2761495 |
| Synonyms | L-4-Thiazolylalanine, (S)-3-(4-Thiazolyl)alanine, Protinol™ | [3][4][5] |
| CAS Number | 119433-80-6 | PubChem CID: 2761495 |
| Molecular Formula | C₆H₈N₂O₂S | PubChem CID: 2761495 |
| Molecular Weight | 172.21 g/mol | PubChem CID: 2761495 |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Slightly soluble in water | [1] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 2761495 |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 2761495 |
| XLogP3-AA | -2.3 | PubChem CID: 2761495 |
Experimental Protocols
Synthesis via Asymmetric Strecker Reaction
A common method for producing chiral α-amino acids like L-4-Thiazolylalanine is through asymmetric synthesis. While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be adapted from established methodologies for similar non-natural amino acids. One such approach is the Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis. The chirality is introduced using a chiral auxiliary or catalyst.
Workflow for Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis.
Detailed Methodology:
-
Imine Formation: Thiazole-4-carbaldehyde is reacted with a chiral amine (e.g., (R)-phenylglycinol) in a suitable solvent like methanol at room temperature to form a chiral imine intermediate. The reaction is typically monitored by TLC until completion.
-
Cyanation (Strecker Reaction): A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the solution containing the chiral imine at a reduced temperature (e.g., 0°C to -20°C). This addition across the C=N double bond forms the corresponding α-aminonitrile. The diastereoselectivity of this step is directed by the chiral auxiliary.
-
Hydrolysis and Auxiliary Removal: The resulting α-aminonitrile is subjected to harsh acidic hydrolysis (e.g., refluxing in 6M HCl). This process converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often be recovered.
-
Purification: The final product, the racemic or enantiomerically enriched amino acid, is isolated from the reaction mixture. Purification is typically achieved using ion-exchange chromatography, exploiting the amphoteric nature of the amino acid. The enantiomeric excess can be determined by chiral HPLC.
Note: Alternative methods include enzymatic resolution of a racemic mixture, where an enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two.[1]
Biological Activity and Signaling Pathways
L-4-Thiazolylalanine (Protinol™) has demonstrated significant efficacy in dermatology by modulating key structural and inflammatory pathways in the skin.[5][6] In vitro studies on 3D human skin models have shown that it enhances the structural integrity of the dermis and epidermis.[5]
Mechanism of Action in Skin Aging
The compound has a dual-action mechanism that addresses both structural degradation and inflammation associated with skin aging. It stimulates fibroblasts to increase the production of essential extracellular matrix (ECM) components while simultaneously downregulating inflammatory responses.
Key observed effects include:
-
Increased Dermal Protein Production: Significantly boosts the synthesis of Hyaluronic Acid (HA) and Pro-collagen I, which are crucial for skin hydration, firmness, and elasticity.[5]
-
Anti-inflammatory Effects: Decreases the expression of inflammatory genes, which helps to mitigate chronic low-grade inflammation ("inflammaging") that accelerates the aging process.[5]
-
Enhanced Skin Barrier: Improves the strength and integrity of the skin barrier, which is vital for protection against environmental stressors and preventing water loss.[3][4]
-
Accelerated Repair: Shows beneficial effects in wound closure and skin repair mechanisms.[3][4]
Caption: Signaling effects of L-4-Thiazolylalanine in skin cells.
This multifaceted activity makes this compound a compelling ingredient for advanced skincare formulations aimed at counteracting the visible signs of aging.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
L-Thiazolylalanine: A Deep Dive into its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Thiazolylalanine, a non-proteinogenic amino acid, has emerged as a molecule of significant interest, particularly in the field of dermatology where it is known as Protinol™. This technical guide provides a comprehensive overview of the biological activities of L-Thiazolylalanine, detailing its effects on dermal proteins, skin barrier function, and inflammatory and oxidative stress pathways. This document summarizes available quantitative data, outlines key experimental protocols, and visualizes the implicated signaling pathways to offer a thorough resource for researchers and professionals in drug development.
Introduction
L-Thiazolylalanine is a synthetic amino acid analog characterized by the presence of a thiazole ring. Its unique structure confers specific biological activities that have been primarily explored for their benefits in skin health and aesthetics. Marketed as Protinol™, it has been shown to modulate key processes in skin aging and repair, including the synthesis of crucial extracellular matrix proteins and the mitigation of inflammatory responses. This guide will delve into the scientific evidence supporting these claims.
Physicochemical Properties
A foundational understanding of L-Thiazolylalanine begins with its chemical and physical characteristics.
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Slightly soluble in water |
| IUPAC Name | (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid |
Synthesis of L-Thiazolylalanine
The synthesis of L-Thiazolylalanine can be achieved through various organic chemistry routes. One common method involves the following key step:
-
From L-glutamic acid salt: 3-(2-Amino-4-thiazolyl)-L-alanine L-glutamic acid salt is reacted with triethylamine in methanol. The mixture is heated to reflux, then cooled to precipitate the L-Thiazolylalanine product. The resulting solid is then filtered and washed.
Biological Activities and Mechanisms of Action
L-Thiazolylalanine exhibits a range of biological effects, predominantly studied in the context of dermatology. These activities are summarized below, with available quantitative data presented in structured tables.
Regulation of Extracellular Matrix Proteins
A key attribute of L-Thiazolylalanine is its ability to stimulate the production of dermal proteins, particularly collagen.[1]
-
Collagen Production: L-Thiazolylalanine, commercially known as Protinol™, strengthens the skin's foundation by restoring both collagen I and collagen III.[1] The ability to boost collagen III, often referred to as 'baby collagen', is significant as the ratio of collagen III to collagen I decreases with age.[1] In vitro studies using 3D human skin tissue models have demonstrated a significant increase in pro-collagen I production in samples treated with 0.3% L-Thiazolylalanine compared to a vehicle control.[1][2] In vivo biopsy studies have further confirmed that L-Thiazolylalanine increases epidermal thickness and promotes collagen remodeling.[1][2]
-
Hyaluronic Acid Synthesis: In addition to its effects on collagen, L-Thiazolylalanine has been shown to increase the production of hyaluronic acid (HA) in in vitro 3D tissue models.[1][2]
Table 1: Effects of L-Thiazolylalanine on Extracellular Matrix Components
| Biomarker | Effect | Model System | Quantitative Data |
| Pro-Collagen I | Increased production | In vitro 3D human skin tissue models | Significant increase observed with 0.3% L-Thiazolylalanine[1][2] |
| Collagen III | Increased production | In vitro studies | Stated to restore 'baby collagen'[1] |
| Hyaluronic Acid (HA) | Increased production | In vitro 3D human skin tissue models | Significant increase observed[1][2] |
Enhancement of Skin Barrier Function and Repair
L-Thiazolylalanine has demonstrated efficacy in strengthening the skin's barrier and accelerating its repair processes.[3][4]
-
Wound Healing: In vitro scratch assays have shown that L-Thiazolylalanine promotes wound closure.[3] This suggests a role in accelerating the skin's natural repair mechanisms.
-
Skin Barrier Integrity: The strength and integrity of the skin barrier have been shown to be significantly improved by L-Thiazolylalanine.[3][4] This has been evaluated in vitro using Trans-Epithelial Electrical Resistance (TEER) measurements, a strong indicator of barrier strength.[3][4] Clinically, this improvement is confirmed by an increase in 12R-lipoxygenase enzymatic activity in the stratum corneum.[3][4]
Table 2: Effects of L-Thiazolylalanine on Skin Barrier and Repair
| Parameter | Effect | Model System/Assay | Quantitative Data |
| Wound Closure | Accelerated | In vitro Scratch Assay | Beneficial effects observed[3] |
| Skin Barrier Strength | Improved | In vitro TEER Assay | Significant improvement observed[3][4] |
| 12R-lipoxygenase activity | Increased | Clinical studies | Confirmed increase[3][4] |
Anti-inflammatory and Antioxidant Properties
L-Thiazolylalanine also exhibits protective effects against inflammation and oxidative stress.
-
Anti-inflammatory Effects: In vitro studies have indicated a decrease in the expression of inflammatory genes.[1][2] Clinical studies have demonstrated soothing benefits, including a decrease in redness after the application of methyl nicotinate and a significant reduction in erythema and skin desquamation on the scalp.[3][4]
-
Antioxidant Benefits: L-Thiazolylalanine has been shown to provide antioxidant benefits, with a notable increase in Heat Shock Protein 70 (HSP70) and a decrease in the production of reactive oxygen species (ROS) induced by UV exposure in in vitro models.[3][4]
Table 3: Anti-inflammatory and Antioxidant Effects of L-Thiazolylalanine
| Parameter | Effect | Model System/Assay | Quantitative Data |
| Inflammatory Gene Expression | Decreased | In vitro 3D human skin tissue models | Significant decrease observed[1][2] |
| Skin Redness (clinical) | Decreased | Methyl nicotinate application | Significant reduction observed[3][4] |
| Erythema and Desquamation (clinical) | Reduced | Scalp application | Significant reduction observed[3][4] |
| Heat Shock Protein 70 (HSP70) | Increased | In vitro models | Markedly increased[3][4] |
| Reactive Oxygen Species (ROS) | Decreased | In vitro models (UV exposure) | Significant decrease observed[3][4] |
Signaling Pathways
The biological effects of L-Thiazolylalanine are mediated through the modulation of specific cellular signaling pathways. While research is ongoing to fully elucidate these mechanisms, current evidence points towards the involvement of pathways that regulate protein synthesis and inflammation.
Caption: Overview of L-Thiazolylalanine's primary biological effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activity of L-Thiazolylalanine.
In Vitro Scratch Assay for Wound Healing
This assay is used to assess the effect of L-Thiazolylalanine on cell migration and wound closure.
-
Cell Culture: Human keratinocytes (HaCaT cells) are cultured in a suitable medium until they form a confluent monolayer in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free area in the monolayer.
-
Treatment: The cells are then treated with L-Thiazolylalanine at various concentrations or a vehicle control.
-
Imaging and Analysis: The closure of the scratch is monitored and imaged at regular time intervals using a microscope. The rate of wound closure is quantified by measuring the area of the cell-free gap over time.
Caption: Workflow for the in vitro scratch assay.
3D Human Skin Equivalent Tissue Model
These models provide a more physiologically relevant system to study the effects of topical compounds.
-
Model Preparation: A 3D human skin model, consisting of a dermal layer with fibroblasts and an epidermal layer with keratinocytes, is prepared and cultured.
-
Treatment: The tissue model is treated topically with a formulation containing L-Thiazolylalanine or a vehicle control.
-
Incubation: The treated models are incubated for a specified period to allow for cellular responses.
-
Analysis: Following incubation, the tissue is harvested for various analyses, including:
-
Histology: To observe changes in tissue morphology and thickness.
-
Immunohistochemistry: To detect and quantify the expression of specific proteins like pro-collagen I.
-
Gene Expression Analysis (e.g., qPCR): To measure changes in the mRNA levels of target genes, such as those for collagen, hyaluronic acid synthases, and inflammatory cytokines.
-
ELISA: To quantify the amount of secreted proteins like hyaluronic acid in the culture medium.
-
Caption: Experimental workflow for 3D human skin model studies.
Clinical Efficacy
Clinical studies on formulations containing L-Thiazolylalanine (Protinol™) have demonstrated its efficacy in improving the visible signs of aging. After 28 days of treatment, clinical evaluations have shown firmer and smoother skin in individuals with mild-to-moderate wrinkles, without causing side effects such as redness or irritation.[1][2]
Conclusion and Future Directions
L-Thiazolylalanine is a promising non-proteinogenic amino acid with well-documented benefits for skin health, particularly in its ability to modulate the extracellular matrix and mitigate inflammatory and oxidative stress. Its multifaceted activity makes it a valuable ingredient in dermatological and cosmetic formulations.
Future research should focus on elucidating the precise molecular mechanisms and signaling pathways through which L-Thiazolylalanine exerts its effects. Further investigation into its potential applications beyond dermatology could also open new avenues for its therapeutic use. The development of more extensive quantitative data from both in vitro and in vivo studies will be crucial for a deeper understanding and broader application of this intriguing molecule.
References
- 1. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-3-(thiazol-4-yl)propanoic acid mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-3-(thiazol-4-yl)propanoic acid (L-4-Thiazolylalanine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, specifically the L-enantiomer known as L-4-Thiazolylalanine and commercially as Protinol™, is a non-proteinogenic amino acid with significant applications in dermatology and skincare.[1][2][3] This technical guide delineates its core mechanism of action, focusing on its effects on skin barrier function, dermal matrix protein synthesis, and its anti-inflammatory and antioxidant properties. The information presented herein is a synthesis of in vitro and in vivo studies, providing a comprehensive overview for researchers, scientists, and professionals in drug development.
Introduction
L-4-Thiazolylalanine is a synthetic amino acid derivative that has garnered attention for its beneficial effects on skin health.[4] Initially explored for potential pharmaceutical applications, its efficacy in improving skin texture and appearance has led to its use in cosmetic formulations as a skin conditioning agent.[4] This document provides a detailed examination of the molecular and cellular mechanisms that underpin its observed clinical effects.
Core Mechanism of Action
The primary mechanism of action of L-4-Thiazolylalanine revolves around its multi-faceted influence on both the epidermal and dermal layers of the skin. Its effects can be categorized into three main areas: enhancement of skin barrier function, stimulation of dermal matrix components, and modulation of inflammatory and oxidative stress pathways.
Enhancement of Skin Barrier Function
A robust skin barrier is crucial for moisture retention and protection against environmental insults. L-4-Thiazolylalanine has been shown to significantly improve skin barrier strength and integrity.[1][2]
-
In Vitro Evidence: Studies utilizing monolayers and 3D skin equivalents have demonstrated that treatment with L-4-Thiazolylalanine leads to an increase in trans-epithelial electrical resistance (TEER), a strong indicator of enhanced barrier function.[1][2]
-
Clinical Confirmation: Clinical studies have corroborated these findings, showing that topical application of L-4-Thiazolylalanine strengthens the skin barrier.[1][2] A key biomarker in this process is the increased enzymatic activity of 12R-lipoxygenase in the stratum corneum.[1][2]
Stimulation of Dermal Matrix Synthesis
The structural integrity and youthful appearance of the skin are largely dependent on the components of the dermal extracellular matrix (ECM). L-4-Thiazolylalanine has been demonstrated to stimulate the production of key dermal proteins.[3]
-
In Vitro Studies: Research on 3D human skin tissue models revealed that L-4-Thiazolylalanine treatment leads to a significant increase in the production of hyaluronic acid (HA) and pro-collagen I.[3]
-
In Vivo Biopsy Studies: Skin biopsies from human subjects treated with L-4-Thiazolylalanine showed a significant increase in epidermal thickness and notable collagen remodeling when compared to a base formula.[3]
Anti-inflammatory and Antioxidant Effects
L-4-Thiazolylalanine exhibits protective effects against cellular stress by modulating inflammatory and oxidative pathways.
-
Anti-inflammatory Action: In vitro studies have shown a decrease in the expression of inflammatory genes in 3D skin tissues treated with L-4-Thiazolylalanine.[3] Clinically, this translates to a reduction in skin redness and erythema.[1][2]
-
Antioxidant Properties: The compound has been shown to provide antioxidant benefits, notably by markedly increasing the expression of Heat Shock Protein 70 (HSP70) and decreasing the production of reactive oxygen species (ROS) following UV exposure in vitro.[1][2]
Signaling Pathways and Molecular Interactions
The multifaceted effects of L-4-Thiazolylalanine are mediated through a network of signaling pathways. The following diagram illustrates the proposed mechanism of action based on current research.
Caption: Proposed mechanism of action of L-4-Thiazolylalanine in skin cells.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on L-4-Thiazolylalanine.
Table 1: In Vitro Efficacy on Dermal Matrix Components
| Biomarker | Treatment | Result | Reference |
| Hyaluronic Acid (HA) | 0.3% L-4-Thiazolylalanine | Significant Increase | [3] |
| Pro-Collagen I | 0.3% L-4-Thiazolylalanine | Significant Increase | [3] |
Table 2: In Vivo Efficacy on Epidermal and Dermal Parameters
| Parameter | Treatment | Result | Reference |
| Epidermal Thickness | L-4-Thiazolylalanine | Significant Increase | [3] |
| Collagen Remodeling | L-4-Thiazolylalanine | Significant Improvement | [3] |
Table 3: Clinical Efficacy
| Parameter | Treatment | Observation Period | Result | Reference |
| Skin Firmness | L-4-Thiazolylalanine | 28 days | Firmer Skin | [3] |
| Skin Smoothness | L-4-Thiazolylalanine | 28 days | Smoother Skin | [3] |
| Skin Redness | L-4-Thiazolylalanine | Not specified | Decrease in redness | [1][2] |
| Erythema & Desquamation | L-4-Thiazolylalanine | Not specified | Significant reduction | [1][2] |
Experimental Protocols
In Vitro 3D Human Skin Tissue Model Studies
-
Objective: To assess the effect of L-4-Thiazolylalanine on dermal matrix protein and gene expression.
-
Methodology:
-
3D human skin tissue models were treated with a 0.3% L-4-Thiazolylalanine formulation or a vehicle control.[3]
-
Following the treatment period, tissues were harvested.
-
Protein expression of hyaluronic acid and pro-collagen I was quantified using standard molecular biology techniques (e.g., ELISA, Western Blotting).[3]
-
Gene expression of key dermal and inflammatory markers was analyzed via quantitative real-time PCR (qRT-PCR).[3]
-
-
Workflow Diagram:
Caption: Workflow for in vitro 3D skin model experiments.
In Vivo Skin Biopsy Studies
-
Objective: To evaluate the effect of L-4-Thiazolylalanine on epidermal and dermal structures in human skin.
-
Methodology:
-
A cohort of volunteers (n=30) was treated with formulations containing L-4-Thiazolylalanine, retinol (as a positive control), or a base formula.[3]
-
After the treatment period, skin biopsies were taken from the treated areas.[3]
-
Biopsy samples were histologically processed and stained (e.g., with Hematoxylin and Eosin for epidermal thickness, and specific stains for collagen).
-
Microscopic analysis was performed to quantify changes in epidermal thickness and assess collagen remodeling.[3]
-
-
Workflow Diagram:
Caption: Workflow for in vivo skin biopsy studies.
Clinical Efficacy Evaluation
-
Objective: To assess the visible anti-aging effects of L-4-Thiazolylalanine in a clinical setting.
-
Methodology:
-
A clinical study was conducted with a population of women aged 46-66 years with mild-to-moderate wrinkles (n=28).[3]
-
Subjects applied a formulation containing L-4-Thiazolylalanine or a vehicle control over a 28-day period.[3]
-
Various aging parameters, including skin firmness and smoothness, were assessed at baseline and at the end of the study using clinical grading and/or instrumental measurements.[3]
-
Side effects such as redness and irritation were also monitored.[3]
-
Conclusion
This compound (L-4-Thiazolylalanine) is a potent bioactive molecule with a well-defined mechanism of action in the context of skin health. It operates through a synergistic combination of enhancing skin barrier function, stimulating the synthesis of crucial dermal matrix proteins like collagen and hyaluronic acid, and exerting protective anti-inflammatory and antioxidant effects. These mechanisms collectively contribute to its clinically observed benefits, including improved skin firmness, smoothness, and a reduction in signs of irritation and aging. This technical guide provides a foundational understanding for further research and development of L-4-Thiazolylalanine as a therapeutic or cosmetic agent.
Other Investigated Thiazole-Containing Propanoic Acid Derivatives
It is important to note that the broader class of thiazole-containing propanoic acid derivatives encompasses a wide range of biological activities. For instance, certain derivatives have been investigated as:
-
Anticancer Agents: Some analogs have been shown to target SIRT2 and EGFR in cancer cell lines.[5]
-
Antimicrobial Agents: Various synthesized compounds have demonstrated antimicrobial properties.[6]
-
Glutamate Receptor Ligands: Specific derivatives have been explored for their activity at NMDA receptors.[7][8]
These compounds, while structurally related, have distinct mechanisms of action and biological targets compared to L-4-Thiazolylalanine and should be considered separately in research and development endeavors.
References
- 1. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deascal.com [deascal.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
Synthetic Origin and Profile of 2-Amino-3-(thiazol-4-yl)propanoic Acid: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 2-Amino-3-(thiazol-4-yl)propanoic acid, a heterocyclic amino acid of significant interest in medicinal chemistry. The available scientific literature indicates that this compound is a synthetic molecule and is not known to be of natural origin. Its primary value lies in its role as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, imparts unique physicochemical properties that are advantageous in drug design, including the ability to participate in hydrogen bonding and pi-stacking interactions.
This guide will detail the synthetic methodologies for thiazole-containing amino acids, present the physicochemical properties of the core molecule, and summarize the biological activities of its derivatives.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its application in synthetic protocols and for computational modeling in drug design.
| Property | Value | Source |
| Molecular Formula | C6H8N2O2S | PubChem[1] |
| Molecular Weight | 172.21 g/mol | PubChem[2] |
| IUPAC Name | 2-Amino-3-(1,3-thiazol-4-yl)propanoic acid | |
| CAS Number | 100114-41-8 | PubChem[2] |
| Storage Condition | 2-8°C, sealed, dry | MySkinRecipes[3] |
Synthetic Methodologies: The Hantzsch Thiazole Synthesis
The most prevalent and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4][5] For the synthesis of 2-aminothiazole derivatives, thiourea is commonly employed as the thioamide component.[6][7]
General Experimental Protocol for Hantzsch Thiazole Synthesis
The following is a generalized protocol for the synthesis of 2-aminothiazole derivatives based on the Hantzsch reaction, adapted from various literature sources.[5][6][7]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Solvent (e.g., methanol, ethanol, water, acetic acid, DMF)
-
Base (optional, e.g., sodium carbonate, sodium acetate, triethylamine)
Procedure:
-
The α-haloketone and thiourea are dissolved in a suitable solvent in a reaction vessel.
-
The reaction mixture is stirred, and if required, a base is added.
-
The mixture is heated, often to reflux, for a specified period, typically ranging from 30 minutes to several hours.
-
Reaction progress is monitored by an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is typically isolated by precipitation upon pouring the reaction mixture into water or an aqueous solution of a mild base (e.g., 5% sodium carbonate).
-
The precipitate is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
The choice of solvent and the use of a base can influence the reaction rate and yield. For instance, some syntheses are carried out in acidic conditions, which can affect the regioselectivity of the reaction.[8]
Synthetic Pathway Diagram
The following diagram illustrates the general workflow of the Hantzsch thiazole synthesis for the preparation of a 2-aminothiazole derivative.
Caption: Hantzsch Thiazole Synthesis Workflow.
Biological Activities of this compound Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have been extensively studied for a wide range of biological activities. The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] The table below summarizes the reported biological activities of various compounds incorporating the aminothiazole scaffold.
| Biological Activity | Compound Class/Example | Key Findings | Reference |
| Anticancer | 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Showed good anti-proliferative effects on human K563 leukemia cells. | MDPI[10] |
| Antimicrobial | Thiazolyl-thiourea derivatives | Halogenated derivatives showed promising efficacy against Staphylococcus species with MIC values of 4-16 µg/mL. | MDPI[10] |
| Antifungal | 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Compounds 4b and 4i exhibited over 50% activity against six tested fungi at 50 μg/mL. | Request PDF[9] |
| Antiviral (TMV) | 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Compounds 4c and 4e showed high in vivo activity against Tobacco Mosaic Virus (TMV). | Request PDF[9] |
| Anti-inflammatory | Thiazole derivatives | Thiazole-containing compounds have been reported to possess anti-inflammatory properties. | ijrpr[11] |
| Antioxidant | Thiazole derivatives | The 2-aminothiazole structure can confer antioxidant activities. | ijrpr[11] |
Logical Relationship Diagram for Drug Discovery
The following diagram illustrates the logical progression from the core chemical structure to the development of biologically active compounds.
Caption: Drug Discovery Workflow from Core Scaffold.
References
- 1. (R)-2-Amino-3-(thiazol-4-YL)propanoic acid | C6H8N2O2S | CID 7020912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid | C6H8N2O2S | CID 227176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijrpr.com [ijrpr.com]
Spectroscopic Analysis of 2-Amino-3-(thiazol-4-yl)propanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 2-Amino-3-(thiazol-4-yl)propanoic acid and its analogues. Due to the limited availability of published experimental data for the specific title compound, this report includes representative data from a closely related analogue, 3-amino-3-(2-phenylthiazol-4-yl)propanoate, to provide insights into the expected spectroscopic characteristics.
Spectroscopic Data Summary
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for an ethyl ester analogue of the target compound. This data is crucial for the structural elucidation and characterization of thiazole-containing amino acid derivatives.
Table 1: ¹H NMR Spectroscopic Data of Ethyl 3-amino-3-(2-phenylthiazol-4-yl)propanoate (Analogue Data)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Ar-H | 7.86 - 7.77 | m | - |
| Thiazole-H | 7.58 | s | - |
| Ar-H | 7.48 - 7.39 | m | - |
| α-CH | 4.93 | t | 7.2 |
| O-CH₂ | 4.08 | q | 7.2 |
| β-CH₂ | 3.15 | d | 7.1 |
| CH₃ | 1.09 | t | 7.1 |
Solvent: D₂O
Table 2: ¹³C NMR Spectroscopic Data of Ethyl 3-amino-3-(2-phenylthiazol-4-yl)propanoate (Analogue Data)
| Carbon | Chemical Shift (δ) ppm |
| C=O | 171.3 |
| Thiazole C2 | 170.5 |
| Thiazole C4 | 149.8 |
| Ar-C | 132.0 |
| Ar-CH | 131.0 |
| Ar-CH | 129.3 |
| Ar-CH | 126.6 |
| Thiazole C5 | 119.1 |
| O-CH₂ | 62.4 |
| α-CH | 47.4 |
| β-CH₂ | 37.0 |
| CH₃ | 13.2 |
Solvent: D₂O
Table 3: Mass Spectrometry Data of Ethyl 3-amino-3-(2-phenylthiazol-4-yl)propanoate (Analogue Data)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 277.10 | 277.10 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. These are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance DPX-300 spectrometer, operating at 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR, or a 600 MHz spectrometer operating at 150 MHz for ¹³C NMR can be utilized.
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O; Dimethyl Sulfoxide-d₆, DMSO-d₆; or Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition:
-
The prepared sample is placed in the NMR spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected.
¹³C NMR Acquisition:
-
The same sample is used for ¹³C NMR analysis.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum to singlets for each unique carbon atom.
-
Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-10 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 to 4096) is typically required due to the low natural abundance of the ¹³C isotope.
-
The FID is processed similarly to the ¹H NMR data.
Mass Spectrometry (MS)
Instrumentation: An Agilent 6410 Triple Quadrupole LC/MS system or a similar high-resolution mass spectrometer with an electrospray ionization (ESI) source is suitable.
Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL. A small amount of formic acid may be added to promote protonation in positive ion mode.
Data Acquisition:
-
The prepared solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
The ESI source parameters are optimized for the compound, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage.
-
Mass spectra are acquired in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data is collected over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
L-Thiazolylalanine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: L-Thiazolylalanine, a non-proteinogenic amino acid, has emerged as a molecule of significant interest in the fields of biochemistry, drug development, and cosmetics. Its unique thiazole moiety imparts distinct chemical and biological properties, making it a valuable building block for novel therapeutic agents and a functional ingredient in advanced skincare formulations. This technical guide provides a comprehensive overview of the commercial availability, key properties, biological activities, and analytical methodologies related to L-Thiazolylalanine, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
L-Thiazolylalanine is available from a range of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of prominent suppliers and their offerings.
Table 1: Commercial Suppliers of L-Thiazolylalanine
| Supplier | Product Name(s) | Purity | Available Quantities |
| Chem-Impex | 3-(4-Thiazolyl)-L-alanine | ≥ 99% (Chiral HPLC)[1] | 250 mg, 1 g, 5 g[1] |
| Sigma-Aldrich (Merck) | L-4-Thiazolylalanine | AldrichCPR | 100 mg[2] |
| Thermo Scientific Chemicals | 3-(4-Thiazolyl)-L-alanine, 95% | 95%[3] | 250 mg, 1 g[3] |
| MedChemExpress | Fmoc-L-(4-thiazolyl)-Alanine | Not specified | Inquire for bulk |
| MedKoo | Thiazolylalanine | >98%[4] | 250 mg, 1 g, Bulk Inquiry[4] |
| BOC Sciences | Boc-3-(4-thiazolyl)-L-alanine | Industrial Grade | Inquire |
Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical and Technical Data
A thorough understanding of the physicochemical properties of L-Thiazolylalanine is crucial for its application in research and formulation development.
Table 2: Physicochemical and Technical Data for L-Thiazolylalanine
| Property | Value | Source(s) |
| Chemical Identifiers | ||
| CAS Number | 119433-80-6 | [1][2][3][4] |
| Molecular Formula | C6H8N2O2S | [1][2][3][4] |
| Molecular Weight | 172.21 g/mol | [1][5] |
| InChI Key | WBZIGVCQRXJYQD-YFKPBYRVSA-N | [2][3][4] |
| PubChem CID | 2761495 | [3][5] |
| Physical Properties | ||
| Appearance | Pale white to pale yellow solid | [1] |
| Solubility | Slightly soluble in water | [3] |
| Purity and Quality | ||
| Purity (typical) | ≥ 95-99% | [1][3][4] |
| Analytical Method for Purity | Chiral HPLC | [1] |
| Storage and Handling | ||
| Storage Conditions | 0 - 8 °C; -20°C for long term | [1][3][4] |
Biological Activity and Mechanism of Action
Recent research has highlighted the significant biological effects of L-Thiazolylalanine, particularly in the context of skin health and aging. Commercially known as Protinol™ in some cosmetic applications, this amino acid has demonstrated efficacy in improving both epidermal and dermal skin parameters.[6]
Key Biological Effects:
-
Stimulation of Extracellular Matrix Production: In vitro studies using 3D human skin tissue models have shown that L-Thiazolylalanine significantly increases the production of key dermal matrix components, including hyaluronic acid and pro-collagen I.[2]
-
Anti-Inflammatory Properties: The compound has been observed to decrease the expression of inflammatory genes in skin models.[2]
-
Enhanced Skin Barrier Function: L-Thiazolylalanine has been shown to strengthen the skin barrier, a critical function for moisture retention and protection from environmental aggressors.
-
Antioxidant Benefits: It has demonstrated antioxidant properties, including the ability to increase Heat Shock Protein 70 (HSP70) and decrease reactive oxygen species (ROS) production following UV exposure.
-
Wound Healing: In vitro models have indicated that L-Thiazolylalanine has beneficial effects on wound closure mechanisms.
Proposed Signaling Pathway: TGF-β/Smad Pathway in Collagen Synthesis
The observed increase in pro-collagen I production by L-Thiazolylalanine strongly suggests the involvement of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a primary regulator of collagen synthesis in fibroblasts. While the direct molecular target of L-Thiazolylalanine within this pathway requires further elucidation, a plausible mechanism is its ability to positively modulate this pathway, leading to the transcription of collagen genes.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of L-Thiazolylalanine are essential for reproducible research. While specific, detailed protocols from the cited literature are not fully available, the following methodologies are based on standard techniques used in the field for similar assessments.
1. In Vitro 3D Human Skin Model Assay
-
Objective: To assess the effect of L-Thiazolylalanine on the expression of dermal matrix proteins.
-
Methodology:
-
Model: Utilize commercially available 3D human reconstructed skin models (e.g., EpiDermFT™, Phenion® Full-Thickness Skin Model).
-
Culture: Culture the skin models according to the manufacturer's instructions.
-
Treatment: Topically apply a formulation containing a specified concentration of L-Thiazolylalanine (e.g., 0.3%) or a vehicle control to the tissue surface.[2]
-
Incubation: Incubate for a defined period (e.g., 24-72 hours).
-
Analysis:
-
Gene Expression: Harvest the tissues, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes such as COL1A1 (Collagen Type I Alpha 1 Chain), HAS2 (Hyaluronan Synthase 2), and relevant inflammatory markers.
-
Protein Analysis: Homogenize the tissues to extract total protein. Analyze pro-collagen I and hyaluronic acid levels using enzyme-linked immunosorbent assays (ELISAs). Histological analysis with specific staining (e.g., Masson's trichrome for collagen) can also be performed on tissue cross-sections.
-
-
2. HPLC Method for Quantification (General Approach)
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of L-Thiazolylalanine in bulk material or formulations.
-
Methodology (based on analysis of similar amino acid derivatives):
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating polar to moderately non-polar analytes.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio and gradient profile would need to be optimized.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the thiazole ring exhibits significant absorbance (e.g., around 230-260 nm, to be determined by UV scan).
-
Quantification: Prepare a calibration curve using certified reference standards of L-Thiazolylalanine. The concentration of the analyte in a sample is determined by comparing its peak area to the calibration curve.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.
-
3. Experimental Workflow for Biological Evaluation
Conclusion
L-Thiazolylalanine is a commercially available amino acid derivative with compelling biological activities, particularly in the realm of skin health. Its ability to stimulate collagen and hyaluronic acid production, coupled with its anti-inflammatory and antioxidant properties, makes it a promising candidate for further research and development in pharmaceuticals and cosmetics. The proposed mechanism of action via modulation of the TGF-β/Smad pathway provides a solid foundation for more detailed mechanistic studies. The experimental frameworks provided in this guide offer a starting point for researchers to design and execute robust studies to further explore the potential of this intriguing molecule.
References
- 1. Emerging insights into Transforming growth factor β Smad signal in hepatic fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. d-nb.info [d-nb.info]
The Ascendant Role of Thiazole-Containing Amino Acids in Modern Drug Discovery: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The thiazole motif, a five-membered heterocyclic ring containing both sulfur and nitrogen, has emerged as a cornerstone in medicinal chemistry. When incorporated into the scaffold of amino acids, it imparts unique physicochemical properties that enhance biological activity, metabolic stability, and target specificity. This technical guide provides a comprehensive literature review of thiazole-containing amino acids, focusing on their synthesis, natural prevalence, and diverse pharmacological activities. It aims to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics.
Natural Occurrence: Nature's Blueprint for Bioactivity
While a vast number of thiazole-containing compounds are synthetic, nature provides important examples of their biological relevance, particularly within complex peptide natural products. These natural scaffolds often exhibit potent and specific biological activities, inspiring the design of novel therapeutic agents.
Many naturally occurring thiazole-containing peptides are found in marine organisms, such as cyanobacteria and ascidians.[1] These compounds are typically synthesized through post-translational modifications of cysteine, serine, or threonine residues within a peptide chain.[2] For instance, microcyclamides from cyanobacteria contain isoleucylthiazole moieties.[1] Another notable example is the potent anticancer agent Bleomycin, which incorporates a complex thiazole-containing structure.[3] The biosynthesis of the thiazole ring in many natural products is believed to proceed via reactions involving cysteine, which provides the N-C-C-S backbone.[3]
Synthesis of Thiazole-Containing Amino Acids and Derivatives
The synthesis of thiazole-containing amino acids and their derivatives is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a prominent and versatile method.[2]
Hantzsch Thiazole Synthesis
This classical method involves the condensation reaction between an α-haloketone and a thioamide. The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole
-
Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry to yield the 2-amino-4-phenylthiazole product.[2]
-
Other Synthetic Methodologies
Beyond the Hantzsch synthesis, other methods for constructing the thiazole ring include the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide.[3] Additionally, various polymer-supported approaches have been developed for the solid-phase synthesis of 2-aminothiazole derivatives, facilitating the generation of compound libraries for high-throughput screening.
Biological Activities and Quantitative Data
Thiazole-containing amino acids and their derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. Their therapeutic potential spans anticancer, antimicrobial, anti-inflammatory, and other applications.
Anticancer Activity
A significant body of research has focused on the development of thiazole-containing compounds as anticancer agents. These compounds have been shown to target various cancer cell lines and key signaling pathways involved in tumorigenesis.
| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Thiazole-amino acid hybrids | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07 - 8.51 | [3] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (Leukemia) | 16.3 | |
| 2-aminothiazole-flavonoid hybrids | U87 (Glioblastoma) | 1.4 - 4.7 | [4] |
| Thiazolyl pyrazoles | HepG-2 (Hepatocellular), HCT-116 (Colorectal), MCF-7 (Breast) | 3 - 12 | [5] |
| Hydrazonothiazole-based pyridines | A549 (Lung) | Lower than Cisplatin |
Antimicrobial and Other Activities
The thiazole scaffold is also a key component in compounds with potent antimicrobial and anti-inflammatory properties.
| Compound Class | Activity | Organism/Target | MIC/IC50 (µM) | Reference |
| 2-aminothiazole-4-carboxylate derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv | - | |
| Thiazolyl derivatives | Anti-inflammatory | COX-1 | 1.00 - 6.34 | |
| Thiazolyl derivatives | Anti-inflammatory | COX-2 | 0.09 - 0.71 | |
| 2-aminothiazole sulfonamides | Antioxidant | DPPH radical scavenging | - |
Involvement in Cellular Signaling Pathways
The therapeutic effects of many thiazole-containing compounds can be attributed to their interaction with specific molecular targets within cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Its dysregulation is a hallmark of many cancers. Several thiazole derivatives have been identified as potent inhibitors of key kinases in this pathway.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiazole derivatives.
Aurora Kinase Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division, particularly in mitosis.[8] Their overexpression is common in various cancers, making them attractive therapeutic targets.
References
- 1. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. rupress.org [rupress.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
Unveiling the Potential of 2-Amino-3-(thiazol-4-yl)propanoic Acid: A Scaffolding Approach in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-3-(thiazol-4-yl)propanoic acid, a heterocyclic amino acid, is emerging as a significant building block in medicinal chemistry. While direct therapeutic applications of the compound itself are not extensively documented, its structural motif is a key component in the synthesis of a diverse range of biologically active molecules. The thiazole ring, a central feature of this compound, is a privileged scaffold in drug discovery, known to impart a variety of pharmacological activities. This technical guide explores the synthetic utility of this compound and delves into the therapeutic potential of the broader class of 2-aminothiazole derivatives, highlighting their significance in the development of novel therapeutics.
Introduction to this compound
This compound is a non-proteinogenic amino acid characterized by a thiazole ring attached to the beta-carbon of an alanine backbone. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules with potential therapeutic value[1]. The 2-aminothiazole core is a recurring motif in numerous compounds with a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties[2][3][4][5][6]. Therefore, the primary therapeutic relevance of this compound lies in its role as a precursor for the synthesis of these pharmacologically active agents.
The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry
The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structural feature is present in a number of clinically used drugs and natural products. The versatility of the thiazole nucleus allows for various substitutions, enabling the fine-tuning of physicochemical properties and biological activities of the resulting molecules[7]. The 2-aminothiazole moiety, in particular, is a key pharmacophore that contributes to the biological activities of many compounds[4][5][6].
Therapeutic Landscape of 2-Aminothiazole Derivatives
Derivatives synthesized using this compound or similar aminothiazole building blocks have shown promise in several therapeutic areas.
Anticancer Activity
Numerous 2-aminothiazole derivatives have been investigated for their potential as anticancer agents[2][4][6][7]. These compounds have been shown to target various cancer cell lines and exhibit cytotoxic effects. For instance, certain derivatives have demonstrated potent antiproliferative activity against lung cancer and other cancer cell types[6][7]. The mechanism of action for these compounds can vary widely, from inhibiting specific enzymes to disrupting cellular signaling pathways crucial for cancer cell survival and proliferation.
Antimicrobial and Antifungal Activity
The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents[2][4][8][9][10]. Derivatives have shown efficacy against a range of pathogenic bacteria and fungi. The structural modifications on the thiazole ring play a crucial role in determining the spectrum and potency of their antimicrobial activity[8][9].
Other Potential Therapeutic Applications
Beyond cancer and infectious diseases, 2-aminothiazole derivatives have been explored for a multitude of other therapeutic applications, including:
Synthetic Strategies and Methodologies
The primary utility of this compound is in its application as a starting material or intermediate in multi-step organic syntheses. A common synthetic route to generate diverse thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide[3].
A generalized experimental workflow for the utilization of a 2-aminothiazole building block in the synthesis of a hypothetical therapeutic agent is depicted below.
Future Directions
While this compound itself may not be a direct therapeutic agent, its importance as a synthetic tool is undeniable. Future research will likely focus on:
-
Combinatorial Chemistry: Utilizing this and similar building blocks to generate large libraries of novel thiazole derivatives for high-throughput screening.
-
Target-Based Drug Design: Designing and synthesizing derivatives that specifically interact with known biological targets implicated in various diseases.
-
Development of Novel Synthetic Methodologies: Creating more efficient and versatile methods for the synthesis and modification of thiazole-containing compounds.
Conclusion
This compound is a valuable molecule in the arsenal of medicinal chemists. Its primary role is that of a versatile building block for the construction of more complex molecules that possess a wide range of therapeutic properties. The continued exploration of derivatives synthesized from this and other 2-aminothiazole precursors holds significant promise for the discovery and development of next-generation therapeutics for a multitude of diseases. The inherent drug-like properties of the thiazole nucleus ensure that it will remain a prominent scaffold in the field of drug discovery for the foreseeable future.
References
- 1. This compound [myskinrecipes.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Amino-3-(thiazol-4-yl)propanoic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(thiazol-4-yl)propanoic acid and its derivatives are a class of synthetic amino acids that have garnered significant interest in biomedical research due to their diverse biological activities. The thiazole ring is a key heterocyclic motif found in numerous biologically active compounds, including some approved drugs.[1][2][3] Derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] These compounds are of particular interest in drug discovery and for studying cellular metabolic pathways.[5] This document provides a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its biological effects.
Data Presentation: In Vitro Efficacy of Thiazole Derivatives
The following tables summarize the cytotoxic and anti-migratory activities of various thiazole derivatives in different human cancer cell lines, as reported in the literature. This data can serve as a reference for selecting appropriate starting concentrations for new experiments.
Table 1: Cytotoxicity of Thiazole Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 3 | A549 (Lung Carcinoma) | 21.00 ± 1.15 | [6] |
| Thiazole Derivative 1 | A549 (Lung Carcinoma) | 46.33 ± 2.31 | [6] |
| Thiazole Derivative 5 | A549 (Lung Carcinoma) | 42.67 ± 2.52 | [6] |
| Thiazole Derivative 8 | A549 (Lung Carcinoma) | 41.33 ± 1.15 | [6] |
| Thiazole Derivative 3 | C6 (Glioma) | 22.00 ± 3.00 | [6] |
| Thiazole Derivative 4 | C6 (Glioma) | 18.50 ± 4.95 | [6] |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [7] |
| 2,4-dioxothiazolidine derivative 22 | MCF-7 (Breast Cancer) | 1.21 ± 0.04 | [7] |
| Thiazole-coumarin hybrid 6a | MCF-7 (Breast Cancer) | 2.15 ± 0.12 | [7] |
Table 2: Anti-Migratory Activity of Thiazole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (nM) | Reference |
| Thiazole Derivative 5k | MDA-MB-231 (Breast Cancer) | Transwell Migration | 176 | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: The solubility of amino acid derivatives can vary. It is recommended to perform a small-scale solubility test first.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Aseptically weigh out a precise amount of this compound powder.
-
To prepare a 100 mM stock solution, dissolve the compound in an appropriate volume of DMSO. For example, for 1 mg of a compound with a molecular weight of 172.21 g/mol , add 58.07 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Determination of Cytotoxicity using MTT Assay
This protocol is to determine the effect of this compound on cell viability and to establish a dose-response curve.
Materials:
-
Cells of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[9]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10][11]
-
Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Analysis of ERK Signaling Pathway by Western Blotting
This protocol is to investigate if this compound affects the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.[12]
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 15, 30, 60 minutes). Include a positive control (e.g., growth factor stimulation) and a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To probe for total ERK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.[12][13]
-
Quantify the band intensities using image analysis software and normalize the p-ERK signal to the t-ERK signal.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxicity of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Postulated inhibition of the ERK/MAPK signaling pathway by the compound.
References
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. This compound [myskinrecipes.com]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AU [thermofisher.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 2-Amino-3-(thiazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(thiazol-4-yl)propanoic acid, also known as Thiazolylalanine, is a heterocyclic amino acid of interest in pharmaceutical research and drug development. Its unique structure presents specific challenges and opportunities for analytical detection and quantification. These application notes provide detailed protocols and performance data for the analysis of this compound in various matrices, utilizing modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, methods for chiral separation are discussed, which are crucial for the stereospecific analysis of this chiral molecule.
The following sections offer detailed experimental protocols, expected analytical performance, and visual workflows to guide researchers in developing and validating their own analytical methods for this compound.
Analytical Techniques Overview
The primary analytical techniques for the quantification of this compound are HPLC-UV and LC-MS/MS. HPLC-UV offers a robust and widely accessible method for quantification, particularly in simpler matrices like pharmaceutical formulations. LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for complex biological matrices such as plasma. Chiral HPLC is employed for the enantioselective analysis, which is critical for understanding the pharmacological and toxicological properties of the individual enantiomers.
Application Note 1: Quantification of this compound by Reverse-Phase HPLC-UV
This method is suitable for the quantification of this compound in bulk drug substances and simple pharmaceutical formulations.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18 MΩ·cm)
-
Formic acid (or Trifluoroacetic acid, analytical grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 water:methanol) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution (e.g., from a solid dosage form): Weigh and finely powder a representative number of units. Accurately weigh a portion of the powder equivalent to a target concentration and dissolve it in the same solvent as the standard. Sonicate and filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes typical validation parameters for an HPLC-UV method for a similar aminothiazole compound, which can be used as a reference for method development and validation for this compound.
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Caption: General workflow for HPLC-UV analysis.
Application Note 2: Sensitive Quantification in Biological Matrices by LC-MS/MS
This method is designed for the sensitive and selective quantification of this compound in complex biological matrices like human or animal plasma.
Experimental Protocol
1. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
UPLC/HPLC system
-
C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Autosampler
-
Data acquisition and analysis software
2. Reagents and Materials:
-
As in HPLC-UV method, but with LC-MS grade solvents.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is highly recommended (e.g., D4-2-Amino-3-(thiazol-4-yl)propanoic acid). If unavailable, a structurally similar compound can be used.
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program: Optimized for rapid elution (e.g., a 5-minute total run time).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)
-
Analyte MRM Transition (Example): Precursor ion (Q1) [M+H]⁺ → Product ion (Q3)
-
Internal Standard MRM Transition: Precursor ion (Q1) [IS+H]⁺ → Product ion (Q3)
-
Note: Specific mass transitions must be determined by direct infusion of the analyte and internal standard.
-
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
Quantitative Data Summary
The following table presents typical validation parameters for an LC-MS/MS method for a structurally similar amino acid analog in plasma.
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Monitored and compensated by IS |
| Recovery | > 85% |
Experimental Workflow
Caption: Bioanalytical workflow for LC-MS/MS.
Application Note 3: Chiral Separation of this compound Enantiomers
This method is intended for the separation and quantification of the individual enantiomers of this compound, which is essential for stereospecific pharmacokinetic and pharmacodynamic studies.
Experimental Protocol
1. Instrumentation:
-
HPLC or UPLC system with a UV or Mass Spectrometric detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based). A teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is often effective for underivatized amino acids.[1]
2. Reagents and Materials:
-
As in the HPLC-UV method.
-
Methanol, Ethanol, Isopropanol (HPLC grade) as organic modifiers.
-
Ammonium acetate or ammonium formate for LC-MS compatible methods.
-
Racemic and enantiomerically pure reference standards of this compound.
3. Chromatographic Conditions (Example for a Teicoplanin-based CSP):
-
Mobile Phase: A mixture of Methanol and Water with a small amount of acid (e.g., 0.1% Formic Acid) or buffer. The ratio of organic modifier to aqueous phase is critical for achieving separation and should be optimized (e.g., starting with 80:20 Methanol:Water).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 245 nm or MS detection as described in Application Note 2.
-
Injection Volume: 5-10 µL
4. Sample Preparation:
-
Similar to the HPLC-UV or LC-MS/MS methods, depending on the matrix and required sensitivity. Ensure the final sample solvent is compatible with the chiral mobile phase.
Expected Performance
-
Resolution (Rs): A resolution of >1.5 between the enantiomeric peaks is desirable for accurate quantification.
-
Elution Order: The elution order of the enantiomers (D/L or R/S) must be confirmed using enantiomerically pure standards. On teicoplanin-based CSPs, the D-enantiomer is often more strongly retained.[1]
Logical Relationship for Chiral Method Development
Caption: Chiral method development strategy.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for chiral separation. For all applications, thorough method validation is essential to ensure the generation of reliable and accurate data.
References
Application Notes and Protocols for the Incorporation of L-Thiazolylalanine into Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Thiazolylalanine is a non-canonical amino acid that has garnered significant interest in peptide and protein engineering, particularly in the fields of drug discovery and cosmetology. Its incorporation can introduce unique structural and functional properties to peptides, enhancing their biological activity and stability. Notably, L-4-Thiazolylalanine, commercially known as Protinol™, has demonstrated significant efficacy in promoting the production of key dermal proteins, offering a promising avenue for anti-aging and skin repair applications.[1]
These application notes provide a comprehensive guide for the incorporation of L-Thiazolylalanine into peptides using Solid-Phase Peptide Synthesis (SPPS) and detail its biological effects and mechanism of action in dermatological contexts.
Biological Activity and Applications
L-4-Thiazolylalanine has been shown to stimulate fibroblasts to produce essential components of the extracellular matrix (ECM), leading to improved skin health and appearance.[1] Its primary applications are in skincare, where it contributes to:
-
Increased Collagen and Hyaluronic Acid Production: In vitro studies on 3D human skin tissue models have shown that L-4-Thiazolylalanine significantly increases the production of pro-collagen I and hyaluronic acid (HA).[1]
-
Enhanced Skin Regeneration: It has been observed to increase epidermal thickness and promote collagen remodeling.[1]
-
Improved Skin Barrier Function: L-4-Thiazolylalanine strengthens the skin barrier, accelerates skin repair, and provides soothing effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of L-4-Thiazolylalanine (Protinol™) on various skin parameters as reported in scientific studies.
Table 1: In Vitro Effects of L-4-Thiazolylalanine on Dermal Markers
| Marker | Treatment | Result | Reference |
| Pro-Collagen I Production | 0.3% L-4-Thiazolylalanine | Significant Increase | [1] |
| Hyaluronic Acid (HA) Production | 0.3% L-4-Thiazolylalanine | Significant Increase | [1] |
| Inflammatory Gene Expression | 0.3% L-4-Thiazolylalanine | Decrease | [1] |
Table 2: In Vivo Effects of L-4-Thiazolylalanine on Skin Parameters
| Parameter | Treatment Duration | Result | Reference |
| Epidermal Thickness | Not Specified | Significant Increase | [1] |
| Collagen Remodeling | Not Specified | Significant Increase | [1] |
| Skin Firmness | 28 days | Firmer Skin | [1] |
| Skin Smoothness | 28 days | Smoother Skin | [1] |
Proposed Signaling Pathway for L-Thiazolylalanine Action
L-Thiazolylalanine likely exerts its effects on collagen synthesis by activating the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a key regulator of ECM protein production in dermal fibroblasts.
References
Application Notes and Protocols for 2-Amino-3-(thiazol-4-yl)propanoic Acid in Drug Development
Introduction: The Strategic Integration of a Privileged Scaffold into Unnatural Amino Acid Design
The confluence of unnatural amino acid (UAA) technology and privileged medicinal chemistry scaffolds presents a powerful paradigm in modern drug discovery.[1][2] Unnatural amino acids offer the ability to transcend the limitations of the canonical 20 amino acids, enabling the introduction of novel chemical functionalities to modulate the pharmacological properties of peptides and small molecules.[1] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a quintessential "privileged scaffold," frequently found in a multitude of FDA-approved drugs and biologically active natural products.[3] Its prevalence is attributed to its capacity for diverse molecular interactions and its synthetic tractability.
This guide focuses on 2-Amino-3-(thiazol-4-yl)propanoic acid , a non-canonical amino acid that strategically incorporates the thiazole moiety. This unique building block serves as a versatile tool for researchers and drug development professionals to engineer novel therapeutics with potentially enhanced efficacy, selectivity, and metabolic stability. We will provide detailed, field-proven insights and protocols for the synthesis and application of this compound, from initial chemical synthesis to advanced biological evaluation.
Part 1: Enantioselective Synthesis of this compound
The stereochemistry of the α-carbon is critical for biological activity. Therefore, an enantioselective synthesis is paramount. The following protocol is an adapted and robust method for producing both (R)- and (S)-enantiomers, inspired by established syntheses of structurally related amino acids.[4][5] This approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine equivalent.
Protocol 1: Asymmetric Synthesis of (S)-2-Amino-3-(thiazol-4-yl)propanoic Acid
This protocol is based on the alkylation of a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary, a method known for its high diastereoselectivity.[6]
Materials:
-
(S)-2-N-(N'-Benzylprolyl)aminobenzophenone (chiral auxiliary)
-
Glycine methyl ester hydrochloride
-
Nickel(II) nitrate hexahydrate
-
Sodium hydroxide (NaOH)
-
4-(Chloromethyl)thiazole hydrochloride
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 6M
-
Ethylenediaminetetraacetic acid (EDTA) disodium salt
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Formation of the Chiral Ni(II) Complex:
-
In a round-bottom flask, dissolve the chiral auxiliary and glycine methyl ester hydrochloride in methanol.
-
Add an aqueous solution of Ni(II) nitrate hexahydrate, followed by a methanolic solution of NaOH, to form the deep red Ni(II) complex of the glycine Schiff base.
-
Stir at room temperature for 1 hour. The complex can be isolated by filtration and washing with water and methanol, then dried under vacuum.
-
-
Asymmetric Alkylation:
-
Under an inert nitrogen atmosphere, suspend the dried Ni(II) complex in anhydrous DMF.
-
Add 4-(chloromethyl)thiazole hydrochloride to the suspension.
-
Cool the mixture to 0°C and add a solution of powdered KOH in anhydrous methanol dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting complex.
-
-
Decomplexation and Hydrolysis:
-
Upon reaction completion, dilute the mixture with water and add EDTA disodium salt to chelate the Ni(II) ions, observed by a color change.
-
Acidify the mixture with 6M HCl to pH 1-2.
-
Heat the mixture to reflux for 6-8 hours to hydrolyze the ester and the Schiff base.
-
Cool the mixture and filter to remove the precipitated chiral auxiliary (which can be recovered and recycled).
-
-
Purification:
-
Concentrate the aqueous filtrate under reduced pressure.
-
Purify the crude amino acid by ion-exchange chromatography or by crystallization to yield (S)-2-Amino-3-(thiazol-4-yl)propanoic acid with high enantiomeric excess (>98%).
-
To synthesize the (R)-enantiomer, the corresponding (R)-enantiomer of the chiral auxiliary should be used.
Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Incorporating this compound into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The primary consideration is ensuring efficient coupling of this sterically unique amino acid.
Protocol 2: Fmoc-SPPS with this compound
Materials:
-
Fmoc-protected (S)- or (R)-2-Amino-3-(thiazol-4-yl)propanoic acid
-
Rink Amide resin (or other suitable solid support)
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% Piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
First Amino Acid Coupling: Couple the first standard Fmoc-amino acid to the deprotected resin using a 4-fold excess of the amino acid, HBTU/HATU, and DIPEA in DMF. Allow the reaction to proceed for 1-2 hours. Confirm completion with a Kaiser test.
-
Peptide Elongation Cycle:
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF as described above.
-
Washing: Wash the resin thoroughly.
-
Coupling: To couple Fmoc-2-Amino-3-(thiazol-4-yl)propanoic acid , use a 4-fold excess of the amino acid, HATU (preferred for potentially difficult couplings), and DIPEA in DMF. Due to the unique side chain, a double coupling (repeating the coupling step) may be beneficial to ensure high efficiency. Monitor with a Kaiser test.
-
Washing: Wash the resin thoroughly.
-
-
Repeat Cycle: Repeat the elongation cycle until the desired peptide sequence is assembled.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H2O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC.
Part 3: Application Notes for Drug Discovery
The incorporation of this compound can be leveraged in several drug discovery contexts. The thiazole moiety is known to participate in hydrogen bonding and π-stacking interactions, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2]
Rationale for Use and Proposed Screening Cascade
The primary rationale for using this UAA is to introduce a proven pharmacophore directly into a peptide or small molecule scaffold. This can lead to novel intellectual property and potentially improved biological activity. A logical first step after synthesis is to assess general cytotoxicity, followed by more targeted assays based on the known activities of thiazole derivatives.
Protocol 3: Initial Biological Evaluation
-
Cytotoxicity Screening (MTT Assay):
-
Objective: To determine the general cytotoxicity of the new compound or peptide against a panel of human cancer cell lines (e.g., HCT-116 for colorectal cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Table 1: Hypothetical Cytotoxicity Data for a Peptide Containing this compound
| Cell Line | Compound/Peptide | IC50 (µM) |
| HCT-116 (Colon Cancer) | Peptide-Thiazole | 0.75 |
| A549 (Lung Cancer) | Peptide-Thiazole | 2.5 |
| HEK293 (Normal) | Peptide-Thiazole | > 50 |
| Doxorubicin (Control) | Doxorubicin | 0.2 |
This is illustrative data. Actual values must be determined experimentally.
Target Identification and Deconvolution
If a compound demonstrates promising and selective bioactivity in phenotypic screens, the next critical step is to identify its molecular target(s). This is essential for understanding the mechanism of action and for lead optimization.[1]
Protocol 4: Target Deconvolution Workflow
-
Affinity Probe Synthesis:
-
Synthesize a derivative of the active compound that includes a linker and a reactive handle (e.g., an alkyne or azide for click chemistry, or biotin). The linker should be attached at a position that is not critical for biological activity, as determined by preliminary SAR studies.
-
-
Affinity Chromatography:
-
Immobilize the affinity probe on a solid support (e.g., streptavidin beads if using a biotin handle).
-
Incubate the immobilized probe with a cell lysate or protein extract.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound target proteins.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Pharmacokinetic Profiling Considerations
For a compound to be a viable drug candidate, it must possess suitable ADME (Absorption, Distribution, Metabolism, Excretion) properties. The introduction of a UAA like this compound can significantly alter a molecule's pharmacokinetic profile.
Key Parameters to Assess:
-
Solubility: Determine the aqueous solubility at physiological pH. The thiazole moiety may influence this property.
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its susceptibility to metabolic enzymes (e.g., Cytochrome P450s). The thiazole ring is generally stable, but other parts of the molecule may be labile.
-
Plasma Stability: Evaluate the stability of the compound in plasma to check for degradation by proteases, especially if it is a peptide.
-
Cell Permeability: Use assays like the Caco-2 permeability assay to predict intestinal absorption and oral bioavailability.
-
In Vivo Pharmacokinetics: Conduct studies in animal models (e.g., mice or rats) to determine key parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
Table 2: Key Pharmacokinetic Parameters for Evaluation
| Parameter | Assay/Method | Desired Outcome for a Drug Candidate |
| Aqueous Solubility | Kinetic/Thermodynamic Solubility Assay | > 50 µM |
| Metabolic Stability | Liver Microsome Stability Assay | t½ > 30 minutes |
| Plasma Stability | Plasma Incubation Assay | > 90% remaining after 4 hours |
| Cell Permeability | Caco-2 Permeability Assay | Papp (A→B) > 2 x 10⁻⁶ cm/s |
| In Vivo Half-Life | Rodent PK Study | t½ > 2 hours (route dependent) |
Conclusion
This compound represents a highly valuable and versatile building block for contemporary drug discovery. By merging the structural benefits of a privileged thiazole scaffold with the precision of unnatural amino acid chemistry, researchers are equipped to design novel molecular entities with tailored biological activities and improved pharmacological profiles. The protocols and application frameworks provided herein offer a comprehensive guide to harness the potential of this compound, from its enantioselective synthesis to its strategic deployment in the development of next-generation therapeutics.
References
- 1. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 4. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 2-Amino-3-(thiazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(thiazol-4-yl)propanoic acid is a synthetic amino acid derivative containing a thiazole moiety. Thiazole-containing compounds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5] This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining experimental designs for pharmacokinetic, toxicological, and efficacy studies. The protocols provided are foundational and should be adapted based on emerging data and specific research questions. The unique structure of this compound, incorporating an amino acid scaffold, suggests potential interactions with metabolic pathways and enzyme systems, warranting careful in vivo characterization.[6]
Preclinical In Vivo Experimental Design
A tiered approach is recommended for the in vivo evaluation of this compound, starting with pharmacokinetic and acute toxicity studies, followed by repeated-dose toxicity and relevant efficacy models.
Pharmacokinetic (PK) Studies
The objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7][8]
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for conducting pharmacokinetic studies of this compound.
Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Procedure:
-
Administer the compound and collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).
-
Determine oral bioavailability (F%) by comparing the AUC from oral and IV routes.
-
Table 1: Hypothetical Pharmacokinetic Parameters
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-t) (ng*h/mL) | 3200 | 6400 |
| t1/2 (h) | 2.5 | 3.0 |
| Clearance (mL/min/kg) | 10.4 | - |
| Vd (L/kg) | 2.2 | - |
| Bioavailability (F%) | - | 40% |
Toxicology Studies
Toxicology studies are essential to determine the safety profile of the compound.[9][10]
Experimental Workflow for Acute Toxicity Study
Caption: Workflow for an acute toxicity study to determine the Maximum Tolerated Dose (MTD).
Protocol: Acute Toxicity Study in Rodents
-
Animal Model: Male and female Swiss Webster mice (6-8 weeks old).
-
Groups:
-
Vehicle control.
-
Dose escalation groups (e.g., 10, 50, 100, 500, 1000 mg/kg) administered orally.
-
-
Procedure:
-
Administer a single dose and observe animals for 14 days.
-
Record clinical signs of toxicity, body weight changes, and any mortality.
-
Perform gross necropsy at the end of the study.
-
-
Data Analysis:
-
Determine the Maximum Tolerated Dose (MTD) and identify any target organs of toxicity.
-
Protocol: Repeated-Dose Sub-chronic Toxicity Study
-
Animal Model: Male and female Wistar rats (6-8 weeks old).
-
Groups:
-
Vehicle control.
-
Low, mid, and high dose groups (doses selected based on acute toxicity data).
-
-
Procedure:
-
Administer the compound daily (e.g., via oral gavage) for 28 days.
-
Monitor clinical signs, body weight, and food consumption.
-
Collect blood for hematology and clinical chemistry analysis at the end of the study.
-
Conduct a full necropsy and histopathological examination of major organs.
-
-
Data Analysis:
-
Identify any dose-related adverse effects.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Table 2: Hypothetical Hematology and Clinical Chemistry Data (28-Day Study)
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| WBC (10^3/µL) | 8.5 ± 1.2 | 8.7 ± 1.4 | 9.1 ± 1.5 | 12.5 ± 2.1 |
| RBC (10^6/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.3 ± 0.4 | 7.0 ± 0.7 |
| ALT (U/L) | 45 ± 8 | 48 ± 9 | 65 ± 12 | 150 ± 25 |
| AST (U/L) | 80 ± 15 | 85 ± 18 | 110 ± 20 | 250 ± 40 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
| Statistically significant difference from vehicle control (p < 0.05) |
Efficacy Studies
The design of efficacy studies will depend on the hypothesized therapeutic area. Given the known activities of thiazole derivatives, potential models include those for inflammation, cancer, and neurological disorders.
Potential Signaling Pathway Involvement
Based on the activities of similar compounds, this compound might interact with key inflammatory or cell survival pathways.
Caption: Potential signaling pathways modulated by this compound.
Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Groups:
-
Vehicle control + Saline.
-
Vehicle control + LPS.
-
Compound (e.g., 10, 30, 100 mg/kg) + LPS.
-
Positive control (e.g., Dexamethasone) + LPS.
-
-
Procedure:
-
Pre-treat animals with the compound or vehicle one hour before intraperitoneal injection of LPS (1 mg/kg).
-
Collect blood 2 hours post-LPS injection for cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest lung tissue for histopathological evaluation of inflammation.
-
-
Data Analysis:
-
Measure plasma cytokine levels by ELISA.
-
Score lung tissue for inflammatory cell infiltration.
-
Table 3: Hypothetical Anti-inflammatory Efficacy Data
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Lung Inflammation Score |
| Vehicle + Saline | 50 ± 10 | 80 ± 15 | 0.2 ± 0.1 |
| Vehicle + LPS | 1200 ± 200 | 2500 ± 400 | 3.5 ± 0.5 |
| Compound (30 mg/kg) + LPS | 600 ± 150 | 1300 ± 300 | 1.8 ± 0.4 |
| Dexamethasone + LPS | 300 ± 80 | 700 ± 150 | 1.0 ± 0.3 |
| *Statistically significant difference from Vehicle + LPS group (p < 0.05) |
Conclusion
The provided application notes and protocols offer a structured framework for the initial in vivo characterization of this compound. This systematic approach, encompassing pharmacokinetics, toxicology, and efficacy, is crucial for making informed decisions in the drug development process. All experimental procedures should be conducted in compliance with institutional and national guidelines for animal welfare. Further refinement of these protocols will be necessary as more data on the compound's properties become available.
References
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. This compound [myskinrecipes.com]
- 7. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo PK/Tox - Enamine [enamine.net]
- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 10. In vivo Toxicology | InterBioTox [interbiotox.com]
safe handling and storage procedures for L-Thiazolylalanine
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the safe handling and storage of L-Thiazolylalanine, a non-proteinogenic amino acid. Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of the compound for research and development purposes.
Hazard Identification and Safety Precautions
L-Thiazolylalanine is a chemical substance that requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Summary Table:
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319 | Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335 | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]
-
Avoid formation of dust and aerosols.[1]
-
Wear appropriate personal protective equipment (PPE) at all times.
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling L-Thiazolylalanine:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye irritation from dust particles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact.[1] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if ventilation is inadequate or if dust is generated. | To prevent respiratory tract irritation.[2] |
Storage Procedures
Proper storage is essential to maintain the stability and purity of L-Thiazolylalanine.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[2]
-
Container: Use the original container or a suitable, clearly labeled, and tightly sealed alternative.
-
Security: For larger quantities, it is advisable to store the compound in a locked cabinet or a controlled-access area.[1]
Experimental Protocols
Protocol 1: Weighing and Preparing Solutions of L-Thiazolylalanine
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
Materials:
-
L-Thiazolylalanine (solid)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (e.g., deionized water, buffer)
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood is operational.
-
Tare Balance: Place a clean weighing paper or boat on the analytical balance and tare the balance.
-
Weighing: Carefully transfer the desired amount of L-Thiazolylalanine from the storage container to the weighing paper using a clean spatula. Avoid generating dust.
-
Transfer: Gently transfer the weighed solid into a volumetric flask of the appropriate size.
-
Dissolution: Add a portion of the desired solvent to the volumetric flask. Cap the flask and swirl gently to dissolve the solid. If necessary, use a magnetic stirrer at a low speed.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Clean the spatula and work area. Dispose of any contaminated weighing paper in the appropriate chemical waste container.
Experimental Workflow for Handling L-Thiazolylalanine
Caption: Workflow for safe handling of L-Thiazolylalanine.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Accidental Release Measures:
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid breathing dust.
-
Carefully sweep up the spilled solid and place it in a suitable, labeled container for disposal.[2]
-
Clean the spill area with a wet cloth or paper towels, and place these in the waste container.
-
-
Large Spills:
-
Evacuate the area.
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the chemical enter drains.[1]
-
Contact your institution's environmental health and safety department for assistance with cleanup.
-
Disposal Procedures
All waste containing L-Thiazolylalanine must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect waste L-Thiazolylalanine and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.
-
Disposal Method: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not dispose of down the drain or in the regular trash.[1]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[1]
Logical Relationship of Safety Procedures
Caption: Interrelation of safety measures for L-Thiazolylalanine.
References
Application Notes and Protocols for Purity Assessment of 2-Amino-3-(thiazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the chemical and chiral purity of 2-Amino-3-(thiazol-4-yl)propanoic acid, a critical component in various research and drug development applications.
Introduction
The purity of active pharmaceutical ingredients (APIs) and research compounds is paramount to ensure safety, efficacy, and reproducibility of experimental results. This compound is a heterocyclic amino acid derivative used as a building block in the synthesis of various biologically active molecules. This document outlines a multi-pronged approach for the rigorous purity assessment of this compound, employing a suite of orthogonal analytical techniques.
The primary methods covered include:
-
High-Performance Liquid Chromatography (HPLC) for the determination of chemical purity and identification of related substances.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for the assessment of enantiomeric purity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for an absolute purity determination.
-
Mass Spectrometry (MS) for structural confirmation and impurity identification.
-
Elemental Analysis for the verification of elemental composition.
Potential Impurities
Understanding the potential impurities is crucial for developing robust analytical methods. The synthesis of this compound often involves the Hantzsch thiazole synthesis to form the thiazole ring, followed by subsequent modifications to introduce the amino acid side chain. Potential impurities can arise from starting materials, by-products, and degradation products.
Common Synthesis Routes and Potential Impurities:
A plausible synthetic route involves the reaction of a suitable α-haloketone with a thioamide (Hantzsch synthesis) to form a thiazole intermediate, which is then elaborated to the final amino acid.[1][2][3] Side reactions in such syntheses can lead to various impurities.[4]
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Structure/Identity | Origin |
| Starting Materials | Unreacted thioamides or α-haloketones | Incomplete reaction |
| Intermediates | Thiazole intermediates prior to amino acid side chain installation | Incomplete reaction |
| By-products | Isomeric thiazoles (e.g., 2-imino-2,3-dihydrothiazoles) | Side reactions during Hantzsch synthesis, especially under acidic conditions.[5] |
| Over-reaction Products | Dimerization or polymerization products | Undesired side reactions |
| Degradation Products | Oxidation or hydrolysis products | Instability during synthesis, work-up, or storage |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Application Note: Reverse-phase HPLC with UV detection is a powerful technique for separating and quantifying the main component from its potential impurities.[6][7][8] The method's performance should be validated to ensure its accuracy, precision, and reliability.[7][8]
Protocol:
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Waters Alliance e2695 with a 2487 dual λ absorbance detector).[7][8]
-
Data acquisition and processing software (e.g., Empower 3).[7][8]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex® Luna C18, 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% v/v Orthophosphoric acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.[8]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 2: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Report value | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Report value | 0.03 µg/mL |
Workflow for HPLC Purity Assessment
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-3-(thiazol-4-yl)propanoic Acid as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Amino-3-(thiazol-4-yl)propanoic acid as a molecular probe, drawing parallels from a structurally similar radiolabeled analog used in positron emission tomography (PET). While direct applications of this compound as a molecular probe are not extensively documented in current literature, its structural similarity to known imaging agents suggests its potential as a valuable research tool, particularly in the study of amino acid transport and associated pathologies such as cancer.
Introduction
This compound is a non-canonical amino acid containing a thiazole moiety. This structural feature makes it an intriguing candidate for a molecular probe. The thiazole ring can influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for its interaction with biological targets.[1]
A closely related analog, (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][3][4]triazol-4-yl]propanoic acid, has been successfully developed and utilized as a PET imaging agent for brain tumors.[2][5] This triazole-containing amino acid targets upregulated amino acid transporters in cancer cells. Given that thiazole and triazole rings are often considered bioisosteres in medicinal chemistry, it is plausible that this compound could be developed into a similar molecular probe for imaging or as a tool compound for in vitro assays.[4][6]
This document outlines potential applications and detailed protocols for this compound as a molecular probe, based on the established methodologies for its triazole analog.
Potential Applications
-
Radiolabeled PET Tracer for Oncology Imaging: Following radiolabeling with a positron-emitting isotope (e.g., ¹⁸F or ¹¹C), this compound could be used for non-invasive in vivo imaging of tumors with upregulated amino acid metabolism. Most brain tumors, for instance, exhibit increased uptake of amino acids compared to normal brain tissue.[3][7]
-
Fluorescent Probe for In Vitro Cellular Uptake Studies: By conjugation with a fluorescent dye, this molecule could be used to visualize and quantify amino acid transporter activity in living cells using fluorescence microscopy or flow cytometry.
-
Tool Compound for Studying Amino Acid Transporter Biology: The non-radiolabeled compound can be used in competitive binding assays or as an inhibitor to study the function and pharmacology of various amino acid transporters, such as the L-type amino acid transporter (LAT1) and cationic amino acid transporters (CATs).[2][8]
Signaling Pathways and Biological Context
Amino acid transporters play a crucial role in cancer cell metabolism and signaling.[9] Upregulated amino acid transport is necessary to fuel the high proliferation rates of tumor cells and to activate key signaling pathways like the mTORC1 pathway, which controls cell growth and protein synthesis.[2][10] As a molecular probe, this compound would likely target these transporters, providing a means to study their activity and the metabolic state of cancer cells.
Amino Acid Transporter Signaling Pathway in Cancer.
Quantitative Data
The following tables summarize the quantitative data obtained from studies on the analogous PET probe, (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][3][4]triazol-4-yl]propanoic acid.[2][5][7] This data provides a benchmark for the expected performance of a radiolabeled version of this compound.
Table 1: Radiosynthesis and In Vitro Uptake Data
| Parameter | Value | Reference |
| Radiochemical Yield ((S)-[¹⁸F]4) | 51 ± 8% (n=5) | [7] |
| Radiochemical Yield ((R)-[¹⁸F]4) | 57 ± 6% (n=3) | [7] |
| Radiochemical Purity | >98% | [7] |
| Total Synthesis Time | ~150 min | [7] |
| Cellular Uptake Inhibition (by BCH, a LAT inhibitor) | 50% reduction in 9L gliosarcoma cells | [3] |
Table 2: In Vivo Biodistribution Data in Rats with 9L Gliosarcoma (%ID/g at 60 min)
| Tissue | (S)-[¹⁸F]4 | (R)-[¹⁸F]4 | Reference |
| Tumor | 0.72 | 0.17 | [3] |
| Brain | 0.05 | 0.02 | [3] |
| Blood | 0.22 | 0.14 | [3] |
| Pancreas | 0.53 | - | [3] |
| Lung | 0.74 | - | [3] |
| Kidney | 14.0 | - | [3] |
Table 3: Tumor-to-Tissue Ratios at 60 minutes
| Ratio | (S)-[¹⁸F]4 | (R)-[¹⁸F]4 | Reference |
| Tumor-to-Brain | 15.2 | 6.9 | [3] |
| Tumor-to-Blood | 3.2 | 1.2 | [3] |
Experimental Protocols
The following are detailed protocols adapted from studies on radiolabeled amino acid probes.[3][5] These can serve as a starting point for the evaluation of this compound as a molecular probe.
Protocol for Radiolabeling (Hypothetical)
This protocol is a hypothetical adaptation for the radiosynthesis of [¹⁸F]this compound, assuming a suitable precursor is available.
Workflow for Radiolabeling.
Materials:
-
A suitable protected precursor of this compound.
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Kryptofix 2.2.2 (K2.2.2) and potassium carbonate.
-
Acetonitrile (anhydrous).
-
Semi-preparative HPLC system with a C18 column.
-
Hydrochloric acid (e.g., 4 M).
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak).
-
Sterile water for injection.
Procedure:
-
[¹⁸F]Fluoride Activation: Dry the [¹⁸F]fluoride/K2.2.2/K₂CO₃ complex by azeotropic distillation with acetonitrile.
-
Nucleophilic Fluorination: Dissolve the precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 85-110°C) for a defined time (e.g., 10-20 minutes).
-
Initial Purification: After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative HPLC column to isolate the ¹⁸F-labeled protected intermediate.
-
Deprotection: Collect the HPLC fraction containing the product and perform acid hydrolysis by adding HCl and heating.
-
Final Purification: Neutralize the solution and pass it through an SPE cartridge to remove unreacted reagents and byproducts. Elute the final product with sterile water or saline.
-
Quality Control: Analyze the final product for radiochemical purity, specific activity, and sterility before in vivo use.
Protocol for In Vitro Cellular Uptake Assay
This protocol is for measuring the uptake of a radiolabeled amino acid probe in cancer cell lines.[3]
In Vitro Cellular Uptake Assay Workflow.
Materials:
-
Cancer cell line of interest (e.g., 9L gliosarcoma, U87 glioblastoma).
-
24-well cell culture plates.
-
Complete cell culture medium.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Radiolabeled this compound.
-
Inhibitors of amino acid transporters (e.g., BCH for LAT systems).
-
Ice-cold phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation counter and scintillation fluid.
-
Protein assay kit (e.g., BCA assay).
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow until they reach approximately 80% confluency.
-
Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Uptake: Add the radiolabeled probe (at a specific concentration, e.g., 1 µCi/mL) in uptake buffer to each well. For competition studies, co-incubate with known inhibitors. Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Termination: To stop the uptake, aspirate the radioactive medium and rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification: Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. Use another aliquot of the lysate to determine the protein concentration for normalization.
-
Data Analysis: Express the results as counts per minute (CPM) per milligram of protein or as a percentage of the total added radioactivity.
Protocol for In Vivo Biodistribution Study
This protocol describes how to assess the distribution of the radiolabeled probe in a tumor-bearing animal model.[2][5]
Materials:
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts).
-
Radiolabeled this compound.
-
Anesthetic agent.
-
Gamma counter.
-
Dissection tools.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animals.
-
Probe Administration: Inject a known amount of the radiolabeled probe (e.g., 10 µCi) intravenously via the tail vein.
-
Time Points: At various time points post-injection (e.g., 15, 30, 60, 120 minutes), euthanize a cohort of animals (n=3-5 per time point).
-
Tissue Dissection: Immediately dissect major organs and tissues (e.g., tumor, blood, brain, heart, lungs, liver, kidneys, muscle, bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Calculate tumor-to-tissue ratios to assess imaging contrast.
Conclusion
While further research is needed to validate the use of this compound as a direct molecular probe, the extensive data on its triazole analog provides a strong rationale for its potential. The protocols and data presented here offer a solid foundation for researchers to begin exploring the utility of this novel amino acid derivative in cancer research and drug development. Its development as a PET tracer or a fluorescent probe could provide valuable new tools for understanding the role of amino acid metabolism in disease.
References
- 1. Thiazole-amino acids: influence of thiazole ring on conformational properties of amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Transporters Are a Vital Focal Point in the Control of mTORC1 Signaling and Cancer [mdpi.com]
- 3. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application of L-Thiazolylalanine in Enzyme Inhibition Assays: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Thiazolylalanine is a non-proteinogenic amino acid that has garnered interest in various biological applications. While research has highlighted its role in promoting skin barrier function, its direct application as an inhibitor in enzyme assays is not extensively documented. However, the thiazole scaffold, a core component of L-Thiazolylalanine, is a well-established pharmacophore in the design of various enzyme inhibitors. This document provides a comprehensive overview of the known effects of L-Thiazolylalanine on enzyme activity and details the application of related thiazole-containing compounds in enzyme inhibition assays. This information can serve as a valuable resource for researchers investigating the potential of L-Thiazolylalanine and its derivatives as modulators of enzyme function.
L-Thiazolylalanine and 12R-Lipoxygenase Activity
Contrary to functioning as an inhibitor, studies on the effects of L-Thiazolylalanine on skin have shown that it increases the enzymatic activity of 12R-lipoxygenase (12R-LOX) in the stratum corneum. This enzyme is involved in the metabolism of fatty acids and plays a role in skin barrier formation and inflammatory processes. The upregulation of 12R-LOX activity by L-Thiazolylalanine is associated with improved skin barrier strength and integrity.
Thiazole Derivatives as Enzyme Inhibitors
The thiazole ring is a key structural motif in a variety of potent enzyme inhibitors. Research on synthetic thiazole derivatives has demonstrated significant inhibitory activity against several classes of enzymes, including cholinesterases and carbonic anhydrases. While these compounds are not L-Thiazolylalanine itself, the data provides valuable insights into the potential inhibitory capabilities of the thiazole scaffold.
Data Presentation: Inhibition Data for Thiazole Derivatives
The following table summarizes the inhibitory activities of various thiazole-containing compounds against different enzyme targets. It is crucial to note that these data are for thiazole derivatives and not for L-Thiazolylalanine.
| Enzyme Target | Thiazole Derivative Class | IC50 / Ki Value | Reference Compound |
| Acetylcholinesterase (AChE) | Thiazolylhydrazones | IC50: 0.0317 ± 0.001 µM to 0.2158 ± 0.010 µM[1] | Donepezil |
| Butyrylcholinesterase (BChE) | Thiazolylhydrazones | No significant inhibition observed[1] | Donepezil |
| Carbonic Anhydrase I (hCA I) | 2-Amino-4-arylthiazoles | Ki: 0.008 ± 0.001 μM | - |
| Carbonic Anhydrase II (hCA II) | 2-Amino-4-arylthiazoles | Ki: 0.124 ± 0.017 μM | - |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays relevant to the thiazole scaffold are provided below. These protocols can be adapted for screening L-Thiazolylalanine and its derivatives for potential inhibitory activity.
Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric Method)
This protocol is designed to screen for inhibitors of lipoxygenase activity by measuring the formation of hydroperoxides from a fatty acid substrate.
Materials:
-
Lipoxygenase enzyme (e.g., soybean LOX)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compound (L-Thiazolylalanine or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 M borate buffer (pH 9.0) and the test compound at various concentrations.
-
Add the lipoxygenase enzyme solution to the reaction mixture and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the change in absorbance at 234 nm for 5-10 minutes. The increase in absorbance corresponds to the formation of conjugated dienes.
-
A control reaction without the inhibitor should be run in parallel.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 1: Workflow for a spectrophotometric lipoxygenase inhibition assay.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of cholinesterases.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution.
-
Incubate the mixture for 15 minutes at 25°C.
-
Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals.
-
Calculate the reaction rate and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value.
Figure 2: Workflow for a cholinesterase inhibition assay using Ellman's method.
Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a stopped-flow spectrophotometric method to measure the inhibition of the CO2 hydration activity of carbonic anhydrase.
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
-
HEPES buffer
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Test compound
-
Stopped-flow spectrophotometer
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO2. The change in pH is monitored using a pH indicator.
-
The enzyme and inhibitor are pre-incubated together.
-
The enzyme-inhibitor solution is rapidly mixed with CO2-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time.
-
The initial rates of the reaction are determined in the presence and absence of the inhibitor.
-
The percentage of inhibition is calculated, and the IC50 or Ki values are determined.
Signaling Pathways
The enzymes potentially targeted by thiazole derivatives are involved in crucial signaling pathways. Inhibition of these enzymes can have significant downstream effects.
Eicosanoid Signaling Pathway
Lipoxygenases are key enzymes in the eicosanoid signaling pathway, which regulates inflammation, immunity, and other physiological processes.[2][3][4][5][6] By converting arachidonic acid and other polyunsaturated fatty acids into hydroperoxy derivatives, LOXs initiate a cascade that leads to the production of leukotrienes and lipoxins.[3][6] Inhibition of LOX enzymes can therefore modulate inflammatory responses.
Figure 3: Simplified eicosanoid signaling pathway involving lipoxygenases.
Cholinergic Signaling Pathway
Acetylcholinesterase plays a critical role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft.[7][8] Inhibition of AChE increases the levels of acetylcholine, enhancing cholinergic signaling. This is a key therapeutic strategy for Alzheimer's disease.[8]
Figure 4: Role of acetylcholinesterase in the cholinergic synapse.
Conclusion
While direct evidence for L-Thiazolylalanine as an enzyme inhibitor is currently limited, the established inhibitory activity of the broader class of thiazole derivatives suggests that it may be a valuable scaffold for designing novel enzyme inhibitors. The provided protocols offer a starting point for researchers to investigate the inhibitory potential of L-Thiazolylalanine and its analogues against a range of clinically relevant enzymes. Further research is warranted to elucidate the specific enzyme targets and inhibitory mechanisms of L-Thiazolylalanine, which could open new avenues for its therapeutic application.
References
- 1. Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Esterified eicosanoids: generation, characterization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-(thiazol-4-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-3-(thiazol-4-yl)propanoic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the alkylation of a protected glycine derivative with 4-(chloromethyl)thiazole.
Q1: I am experiencing low yields in the alkylation of N-Boc-glycine ethyl ester with 4-(chloromethyl)thiazole. What are the potential causes and solutions?
A1: Low yields in this alkylation step are a common challenge. Several factors can contribute to this issue. Here's a breakdown of potential causes and troubleshooting strategies:
-
Sub-optimal Base: The choice of base is critical for efficient enolate formation.
-
Troubleshooting: If you are using a weak base, consider switching to a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). These bases ensure complete and rapid enolate formation, minimizing side reactions.
-
-
Improper Reaction Temperature: Temperature control is crucial for maintaining the stability of the enolate and preventing side reactions.
-
Troubleshooting: The enolate formation should typically be carried out at low temperatures (-78 °C) to ensure its stability. The subsequent alkylation with 4-(chloromethyl)thiazole can then be performed at a slightly elevated temperature, but careful monitoring is essential.
-
-
Moisture in the Reaction: Enolates are highly sensitive to moisture, which can quench the enolate and lead to the formation of byproducts.
-
Troubleshooting: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality of 4-(chloromethyl)thiazole: The purity and stability of the alkylating agent are important.
-
Troubleshooting: Use freshly prepared or purified 4-(chloromethyl)thiazole. Degradation of this reagent can lead to lower yields.
-
Q2: I am observing the formation of significant side products during the alkylation step. What are these side products and how can I minimize them?
A2: The formation of side products can significantly reduce the yield of the desired product. Common side products and mitigation strategies are outlined below:
-
Dialkylation Product: The enolate can react with two molecules of 4-(chloromethyl)thiazole, leading to a dialkylated glycine derivative.
-
Mitigation: Use a slight excess of the N-Boc-glycine ethyl ester relative to 4-(chloromethyl)thiazole. Adding the alkylating agent slowly to the reaction mixture can also help minimize dialkylation.
-
-
Elimination Products: Strong bases can promote the elimination of HCl from 4-(chloromethyl)thiazole, leading to the formation of thiazole-4-carbaldehyde or other degradation products.
-
Mitigation: Use a non-nucleophilic strong base and maintain a low reaction temperature.
-
-
Self-condensation of the Glycine Ester: Under strongly basic conditions, the glycine ester enolate can undergo self-condensation.
-
Mitigation: Ensure rapid and complete enolate formation at low temperatures before the addition of the alkylating agent.
-
Q3: The deprotection of both the Boc group and the ethyl ester is proving to be difficult. What are the recommended procedures?
A3: The final deprotection step is crucial for obtaining the target amino acid. A two-step deprotection is generally recommended.
-
Boc Deprotection: The Boc group is acid-labile.
-
Procedure: Treat the protected amino acid ester with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. The reaction is typically complete within a few hours.
-
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions.
-
Procedure: After removal of the Boc group, the resulting amine salt can be treated with a base such as lithium hydroxide (LiOH) in a mixture of water and a miscible organic solvent like THF or methanol to hydrolyze the ester. Subsequent acidification will yield the final amino acid.
-
Q4: How can I effectively purify the final product, this compound?
A4: Purification of the final amino acid can be achieved through several methods:
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. The crude product can be loaded onto a cation-exchange resin, washed to remove impurities, and then eluted with a basic solution (e.g., aqueous ammonia).
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., water/ethanol) can be used to obtain a highly pure product.
-
Preparative HPLC: For obtaining very high purity material, preparative reverse-phase HPLC can be employed.
Data Presentation
The following table summarizes the key parameters that can be optimized to improve the yield of the alkylation step.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Yield Range |
| Base | Potassium tert-butoxide | Sodium bis(trimethylsilyl)amide (NaHMDS) | Lithium diisopropylamide (LDA) | 40-70% |
| Solvent | Tetrahydrofuran (THF) | Diethyl ether | Dimethylformamide (DMF) | |
| Temperature | -78 °C to rt | -78 °C | -78 °C to 0 °C | |
| Reaction Time | 2 - 6 hours | 1 - 4 hours | 1 - 3 hours |
Note: The expected yield range is an estimate based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.
Experimental Protocols
A plausible synthetic route for this compound is outlined below.
Step 1: Synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoate
-
To a solution of N-Boc-glycine ethyl ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of 4-(chloromethyl)thiazole hydrochloride (1.2 eq), neutralized with a suitable base (e.g., triethylamine), in anhydrous THF to the reaction mixture dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection to this compound
-
Dissolve the purified ethyl 2-((tert-butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours until the Boc group is completely removed (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting crude amine salt in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature until the ester hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture to pH ~6 with a dilute acid (e.g., 1M HCl).
-
Purify the final product by ion-exchange chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Alkylation
Caption: Troubleshooting guide for low alkylation yield.
troubleshooting 2-Amino-3-(thiazol-4-yl)propanoic acid purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 2-Amino-3-(thiazol-4-yl)propanoic acid. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the chromatographic purification of this compound?
A1: Due to its properties as an amino acid, the primary challenges include its high polarity, low volatility, and lack of a strong chromophore, which can make detection difficult.[1] For successful purification, derivatization is often necessary to enhance detectability.[1][2] Additionally, as a chiral molecule, separating its enantiomers can be a significant hurdle, requiring specialized chiral chromatography techniques.[3][4]
Q2: What type of chromatography is best suited for this compound?
A2: Several chromatographic methods can be employed. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common choices for amino acid analysis.[1] For preparative scale, flash chromatography may be suitable. The choice of stationary phase is critical; reversed-phase (e.g., C18), hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography are all viable options depending on the specific separation goals.[1][5] For separating enantiomers, a chiral stationary phase, such as a crown ether-based column, is often required.[3][4]
Q3: Is derivatization necessary for the analysis of this compound?
A3: While mass spectrometry (MS) can detect the native compound, derivatization is often required for UV or fluorescence detection because most amino acids do not absorb light strongly.[1][2] Common derivatizing agents for amino acids include ninhydrin, o-phthalaldehyde (OPA), and fluorenylmethyloxycarbonyl chloride (FMOC).[2][6][7]
Q4: How can I improve the resolution between the enantiomers of this compound?
A4: Achieving good chiral separation often involves using a chiral stationary phase (CSP). Crown ether-based columns, like Crownpak CR(+), have been shown to be effective for the resolution of similar amino acids.[3] Optimization of the mobile phase, including the pH and organic modifier concentration, is also crucial. In some cases, pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is an alternative approach.[7]
Troubleshooting Guides
Issue 1: No Peaks or Very Small Peaks Observed in the Chromatogram
Possible Causes and Solutions:
-
Derivatization Failure: The derivatizing agent may have degraded, or the reaction conditions (pH, temperature, time) may not be optimal.
-
Solution: Prepare fresh derivatizing agent. Optimize the derivatization protocol by adjusting the pH, temperature, and reaction time. It is also advisable to run a known amino acid standard to confirm that the derivatization reaction is working.[6]
-
-
Incorrect Detection Wavelength: If using UV detection after derivatization, ensure the detector is set to the maximum absorbance wavelength of the derivative, not the native compound.
-
Solution: Consult the literature for the optimal wavelength for your chosen derivatizing agent (e.g., FMOC derivatives).
-
-
Low Sample Concentration: The concentration of the analyte in the injected sample may be too low for detection.
-
Solution: Concentrate the sample before injection. If using paper or thin-layer chromatography, multiple spotting applications can increase the concentration on the stationary phase.[2]
-
-
Compound Crashing Out: The compound may not be soluble in the mobile phase or injection solvent.
-
Solution: Ensure the injection solvent is compatible with the mobile phase. Adjust the composition of the injection solvent to improve the solubility of the analyte.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.
-
Solution: Add a competing agent to the mobile phase, such as a small amount of triethylamine (TEA), to block active sites. Adjusting the mobile phase pH can also help to suppress unwanted interactions.
-
-
Mismatched Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, reduce the injection volume.
-
Issue 3: Unstable Baseline
Possible Causes and Solutions:
-
Mobile Phase Issues: The mobile phase may be poorly mixed, contain dissolved gas, or be contaminated.
-
Solution: Ensure the mobile phase components are thoroughly mixed and degassed. Use high-purity solvents and additives.
-
-
Detector Problems: The detector lamp may be failing, or the flow cell could be dirty.
-
Solution: Check the detector lamp's lifespan and replace it if necessary. Flush the flow cell with an appropriate cleaning solvent.
-
-
Column Contamination: The column may have accumulated contaminants from previous injections.
-
Solution: Wash the column with a strong solvent. Refer to the column manufacturer's instructions for recommended cleaning procedures.
-
Experimental Protocols
Example Protocol: Chiral HPLC Separation of this compound Enantiomers
This protocol is a representative example and may require optimization for your specific instrumentation and sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Crownpak CR(+) |
| Mobile Phase | Perchloric acid solution (pH 2.0) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for "No Peaks Observed"
Caption: A logical workflow for troubleshooting the absence of peaks in a chromatogram.
General Purification Workflow
Caption: A general workflow for the purification of the target compound by chromatography.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Chromatography of amino acids [biotopics.co.uk]
- 3. 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. General problems associated with the analysis of amino acids by automated ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Issue with amino acid analysis - Chromatography Forum [chromforum.org]
- 7. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
solubility issues and solutions for L-Thiazolylalanine
Welcome to the technical support center for L-Thiazolylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges and to offer practical solutions for incorporating L-Thiazolylalanine into your experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Thiazolylalanine and what are its common applications?
A1: L-Thiazolylalanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1] It is a derivative of alanine containing a thiazole ring.[1] Due to this unique structure, it serves as a valuable building block in the synthesis of novel peptides and other bioactive molecules.[1] Its applications are primarily in pharmaceutical research and development, including the synthesis of enzyme inhibitors and as a component in novel therapeutics. It has also been investigated for its role in skincare, particularly in strengthening the skin barrier.
Q2: What are the main solubility challenges with L-Thiazolylalanine?
A2: The primary challenge is its limited solubility in aqueous solutions. It is described as "slightly soluble in water," which can complicate the preparation of stock solutions and its use in aqueous-based assays and cell culture media.[1]
Q3: What is the general appearance and stability of L-Thiazolylalanine?
A3: L-Thiazolylalanine is typically a white to off-white or pale yellow crystalline solid or powder.[1] It should be stored in a cool, dry place to prevent degradation.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with L-Thiazolylalanine.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | Low intrinsic water solubility. | 1. pH Adjustment: Modify the pH of the buffer. As an amino acid, the solubility of L-Thiazolylalanine is pH-dependent. Systematically test a range of pH values (e.g., from 4 to 10) to identify the optimal pH for solubilization. 2. Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[2] 3. Heating: Gently warm the solution to aid dissolution. However, be cautious of potential degradation at elevated temperatures. |
| Difficulty Dissolving in Organic Solvents | Incorrect solvent choice. | While L-Thiazolylalanine is known to be soluble in DMSO, its solubility in other organic solvents may vary.[2] If you encounter issues, ensure you are using high-purity, anhydrous DMSO. For other solvents, small-scale solubility tests are recommended. |
| Cloudiness or Turbidity in Cell Culture Media | Precipitation upon dilution of a stock solution. | 1. Lower Stock Concentration: Prepare a less concentrated stock solution in your chosen solvent. 2. Slow Dilution: Add the stock solution to the cell culture medium dropwise while stirring to avoid localized high concentrations that can lead to precipitation. 3. Pre-warm Media: Warming the cell culture media to 37°C before adding the stock solution can sometimes improve solubility. |
Quantitative Solubility Data
While specific quantitative solubility data for L-Thiazolylalanine is not extensively published, the following table provides a summary based on available information for L-Thiazolylalanine and general principles for similar amino acid analogs. Researchers should perform their own solubility tests for precise quantification in their specific systems.
| Solvent/System | Temperature | Expected Solubility Range | Notes |
| Water | Room Temperature | Slightly Soluble (< 1 mg/mL) | Solubility is expected to be low at neutral pH. |
| Aqueous Buffer (pH adjusted) | Room Temperature | Variable (Potentially > 1 mg/mL) | Solubility is expected to increase at pH values away from the isoelectric point. |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble (e.g., ≥ 10 mg/mL) | A common solvent for preparing concentrated stock solutions.[2] |
| Ethanol | Room Temperature | Sparingly to Slightly Soluble | May require co-solvents or pH adjustment for significant solubility. |
| 1:1 DMSO:Water | Room Temperature | Moderately Soluble | A co-solvent system can enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of L-Thiazolylalanine in DMSO.
Materials:
-
L-Thiazolylalanine (MW: 172.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 1.722 mg of L-Thiazolylalanine.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment
This protocol provides a general method for determining the optimal pH for dissolving L-Thiazolylalanine in an aqueous buffer.
Materials:
-
L-Thiazolylalanine
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Add a small, known amount of L-Thiazolylalanine to a beaker containing the desired aqueous buffer. Start with a concentration that is slightly above the expected solubility in neutral water (e.g., 1 mg/mL).
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Slowly add 0.1 M NaOH dropwise to increase the pH. Observe if the solid begins to dissolve. Note the pH at which complete dissolution occurs.
-
If the compound does not dissolve by increasing the pH, repeat the experiment in a fresh buffer solution, this time titrating with 0.1 M HCl to decrease the pH. Note the pH at which dissolution is achieved.
-
Once the optimal pH for solubilization is determined, prepare the final solution at this pH.
-
Sterile-filter the solution using a 0.22 µm filter if it is intended for cell culture or other sterile applications.
Visualizations
Below are diagrams illustrating a potential signaling pathway influenced by L-Thiazolylalanine and a logical workflow for troubleshooting its solubility.
Caption: Potential signaling pathway of L-Thiazolylalanine in skin cells.
Caption: Workflow for troubleshooting L-Thiazolylalanine solubility.
References
Technical Support Center: Stability of 2-Amino-3-(thiazol-4-yl)propanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-3-(thiazol-4-yl)propanoic acid in various buffer systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] As a molecule containing an amino acid moiety and a thiazole ring, it is susceptible to degradation through hydrolysis, oxidation, and photolysis.[2][3]
Q2: To which types of degradation is the this compound molecule most susceptible?
A2: Given its chemical structure, the molecule is potentially susceptible to:
-
Acid/Base Hydrolysis: The amide linkage within the thiazole ring or other susceptible bonds could be cleaved under strong acidic or basic conditions.[4][5]
-
Oxidation: The sulfur atom in the thiazole ring and the amino group are potential sites for oxidation.[6] Common laboratory reagents like hydrogen peroxide can induce such degradation.[3]
-
Photodegradation: Aromatic heterocyclic rings, such as thiazole, can be susceptible to degradation upon exposure to UV or visible light.[7] This can involve complex reactions, potentially leading to ring cleavage.[7]
Q3: What is a forced degradation study and why is it important for this compound?
A3: A forced degradation study, or stress testing, is the intentional degradation of a drug substance by exposing it to conditions more severe than accelerated stability testing.[2] Its purpose is to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[8] This is crucial for developing and validating a stability-indicating analytical method that can resolve the parent compound from all potential degradation products.[2][4]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: While specific data is unavailable, general recommendations for amino acid derivatives suggest storing solutions at low temperatures (2-8°C for short-term, -20°C or lower for long-term) and protecting them from light by using amber vials or light-blocking containers.[9] The choice of buffer should ideally be close to a neutral pH where the compound exhibits maximum stability, unless experimental conditions require otherwise.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of the parent compound in my buffered solution at room temperature.
-
Question: What could be causing the rapid degradation of my compound?
-
Answer:
-
pH of the Buffer: The pH of your buffer may be promoting acid or base-catalyzed hydrolysis. Amino acid derivatives can have varying stability at different pH values. We recommend performing a pH stability profile to identify the optimal pH range.
-
Buffer Components: Certain buffer components can catalyze degradation. For example, phosphate buffers can sometimes interact with susceptible molecules. Consider screening different buffer systems (e.g., citrate, acetate, TRIS) at your target pH.
-
Light Exposure: If your samples are exposed to ambient light, photodegradation could be a factor.[7] Ensure samples are protected from light during the experiment.[9]
-
Issue 2: I see multiple new peaks in my HPLC chromatogram after a short period.
-
Question: Are these new peaks related to the degradation of this compound?
-
Answer: It is highly likely that these new peaks are degradation products. To confirm this, you should:
-
Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms to your sample.[8] This helps in identifying and characterizing the degradation products.
-
Use a Mass Spectrometer (LC-MS): If available, LC-MS analysis can provide mass information for the new peaks, which is invaluable for identifying the structures of the degradation products.[7]
-
Issue 3: The stability results for my compound are not reproducible.
-
Question: Why am I getting inconsistent stability data between experiments?
-
Answer: Lack of reproducibility in stability studies often points to uncontrolled experimental variables:
-
Inaccurate Buffer Preparation: Small variations in the pH of the buffer can lead to significant differences in stability. Ensure accurate and consistent buffer preparation.
-
Temperature Fluctuations: Maintaining a constant and uniform temperature for all samples is critical. Use calibrated incubators or water baths.
-
Inconsistent Light Exposure: If the compound is light-sensitive, variations in ambient light exposure between experiments can lead to different degradation profiles.
-
Oxygen Exposure: For oxidation-sensitive compounds, the amount of dissolved oxygen or headspace oxygen in the vials can influence the rate of degradation. Consider purging solutions with an inert gas like nitrogen or argon.
-
Data Presentation
Below are examples of how to structure quantitative stability data for clarity and comparison. (Note: The data presented is hypothetical and for illustrative purposes only).
Table 1: Stability of this compound in Different Buffers at 25°C
| Buffer System | pH | Initial Purity (%) | Purity after 24h (%) | Purity after 72h (%) |
| 0.1 M HCl | 1.0 | 99.8 | 85.2 | 60.5 |
| 0.1 M Acetate | 4.5 | 99.7 | 98.1 | 95.3 |
| 0.1 M Phosphate | 7.0 | 99.8 | 99.2 | 97.8 |
| 0.1 M TRIS | 8.5 | 99.9 | 97.5 | 92.1 |
| 0.1 M NaOH | 13.0 | 99.8 | 80.4 | 55.7 |
Table 2: Effect of Temperature on the Stability of this compound in 0.1 M Phosphate Buffer (pH 7.0)
| Temperature | Initial Purity (%) | Purity after 24h (%) | Purity after 72h (%) |
| 4°C | 99.8 | 99.7 | 99.5 |
| 25°C | 99.8 | 99.2 | 97.8 |
| 40°C | 99.7 | 96.5 | 90.3 |
| 60°C | 99.8 | 88.1 | 75.4 |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][6]
Protocol 1: Acid and Base Hydrolysis
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a separate aliquot of the stock solution.
-
Incubation: Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) if the reaction is slow.
-
Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound.
-
Oxidation: Add an appropriate volume of 3% hydrogen peroxide (H₂O₂) to the solution.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw samples at various time points.
-
Analysis: Analyze the samples by HPLC. It may be necessary to quench the reaction (e.g., by adding sodium bisulfite) before injection.
Protocol 3: Thermal Degradation
-
Preparation: Place the solid compound in a vial. For solution studies, prepare a solution in a suitable buffer.
-
Incubation: Place the samples in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Sampling: For the solid sample, dissolve a weighed amount at each time point. For the solution, withdraw aliquots.
-
Analysis: Analyze the samples by HPLC.
Protocol 4: Photolytic Degradation
-
Preparation: Prepare a solution of the compound (approx. 1 mg/mL) in a suitable solvent and place it in a photostability chamber.
-
Control: Prepare a control sample and wrap it in aluminum foil to protect it from light.
-
Exposure: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Sampling: Withdraw samples at appropriate time points.
-
Analysis: Analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
Caption: Troubleshooting decision tree for stability studies.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - STEMart [ste-mart.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Optimizing Derivatization of 2-Amino-3-(thiazol-4-yl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 2-Amino-3-(thiazol-4-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for this compound target the amino and carboxylic acid functional groups. These include:
-
N-Acylation: Introduction of an acyl group (e.g., acetyl, benzoyl) to the primary amine.
-
N-Sulfonylation: Reaction of the amino group with a sulfonyl chloride.
-
N-Boc Protection: Protection of the amino group with a tert-butyloxycarbonyl (Boc) group, a common strategy in peptide synthesis.[1]
-
Esterification: Conversion of the carboxylic acid to an ester (e.g., methyl, ethyl ester).
-
Silylation: Reaction of both the amino and carboxylic acid groups with a silylating agent to increase volatility for gas chromatography (GC) analysis.[2]
Q2: How do I choose the right derivatization reagent?
A2: The choice of derivatization reagent depends on the downstream application:
-
For HPLC analysis with UV or fluorescence detection , reagents like OPA (o-phthalaldehyde) or FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) are often used.[3]
-
For GC-MS analysis , silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed to increase the volatility of the amino acid.[4]
-
For peptide synthesis , protecting groups like Boc-anhydride (Boc₂O) are standard.[1]
-
For synthetic modifications , acylating and sulfonylating agents are used to introduce specific functionalities.
Q3: What are the critical parameters to control during derivatization?
A3: Key parameters to control for successful derivatization include:
-
Temperature: Many derivatization reactions are temperature-sensitive. For example, silylation often requires heating (e.g., 100°C for 4 hours), while other reactions may proceed at room temperature.
-
pH: The pH of the reaction mixture is crucial, especially for reactions involving the amino group. Basic conditions are often required for N-acylation and Boc protection.
-
Solvent: The choice of solvent is critical and should be anhydrous for moisture-sensitive reagents like silylating agents and thionyl chloride. Common solvents include acetonitrile, pyridine, and dichloromethane.
-
Reaction Time: Reaction times can vary from minutes to several hours. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
Q4: How can I confirm the success of my derivatization reaction?
A4: The success of the derivatization can be confirmed using various analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the derivatized product from the starting material and any side products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the derivatized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the derivatized product.
Troubleshooting Guides
N-Acylation & N-Sulfonylation
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Inactive reagent. | Use a fresh bottle of acylating or sulfonylating agent. |
| Suboptimal pH. | Ensure the reaction is carried out under appropriate basic conditions (e.g., using a non-nucleophilic base like triethylamine or pyridine). | |
| Presence of water. | Use anhydrous solvents and reagents. | |
| Multiple products observed | Di-acylation or side reactions with the thiazole ring. | Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Consider using a protecting group strategy if necessary. |
| Degradation of starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
N-Boc Protection
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Insufficient Boc-anhydride (Boc₂O). | Use a slight excess of Boc₂O (e.g., 1.1-1.5 equivalents). |
| Inadequate base. | Use an appropriate amount of a suitable base (e.g., triethylamine, sodium bicarbonate) to maintain the required pH.[5] | |
| Formation of side products | Reaction with other functional groups. | While the amino group is the most nucleophilic, side reactions can occur under harsh conditions. Optimize reaction time and temperature. |
| Difficulty in purification | Removal of excess Boc₂O and byproducts. | Use an aqueous workup to remove water-soluble byproducts. The unreacted Boc₂O can be removed by extraction.[5] |
Esterification (using Thionyl Chloride)
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of ester | Presence of moisture. | Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried and use anhydrous alcohol and solvents.[6] |
| Incomplete reaction. | Ensure a slight excess of thionyl chloride is used. The reaction can be gently heated to drive it to completion. | |
| Side reactions | Reaction with the amino group. | The amino group is typically protonated under the acidic conditions generated, which protects it from reacting with thionyl chloride. However, if side reactions are observed, consider protecting the amino group first.[7] |
| Product degradation | Harsh reaction conditions. | Add thionyl chloride dropwise at a low temperature (e.g., 0°C) to control the reaction exotherm.[7] |
Silylation for GC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No or low derivatization | Presence of moisture. | Silylating reagents are extremely sensitive to moisture. Dry the sample thoroughly before adding the reagent and use anhydrous solvents. |
| Incomplete reaction. | Increase the reaction temperature and/or time. A typical condition is 100°C for 4 hours. | |
| Peak tailing or poor chromatography | Instability of the silylated derivative. | Analyze the sample as soon as possible after derivatization. Some silylated amino acids are known to be unstable.[2] Consider using a more stable silylating reagent like MTBSTFA. |
| Multiple derivative peaks | Incomplete silylation. | Ensure sufficient excess of the silylating reagent is used and that the reaction conditions (time and temperature) are adequate for complete derivatization of all active hydrogens. |
Quantitative Data Summary
The following tables summarize representative quantitative data for common derivatization reactions. Note that yields can vary significantly based on the specific substrate and reaction conditions.
Table 1: N-Acylation & N-Sulfonylation of 2-Aminothiazole Derivatives
| Derivatization Type | Reagents | Solvent | Conditions | Yield (%) |
| Acylation | Acetyl chloride, 2-aminothiazole | Dry Acetone | Reflux, 2h | Not specified, solid product obtained |
| Benzoylation | Benzoyl chloride, 2-amino-4-phenylthiazole | Dry Pyridine | Not specified | High |
| Sulfonylation | Benzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 6h | 80 |
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 4h | 69 |
Table 2: N-Boc Protection of Amino Acids
| Substrate | Reagents | Solvent | Conditions | Yield (%) |
| General Amino Acid | Boc-ON, Triethylamine | 1:1 Dioxane/Water | Room Temperature, 2h | Excellent[5] |
| Various Amines | (Boc)₂O | Water-acetone | Room Temperature, 8-12 min | Good to Excellent[8] |
Table 3: Esterification of Thiazole β-Amino Acids
| Substrate | Reagents | Solvent | Conditions | Yield (%) |
| 3-amino-3-(2-arylthiazol-4-yl)propanoic acids | Thionyl chloride | Anhydrous Ethanol | 0°C to Room Temperature, overnight | 88 - 92[9] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound (General Procedure)
-
Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[5]
-
At room temperature, add Boc-ON (1.1 equivalents) or di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) with stirring.[5]
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.
-
Dilute the mixture with water.
-
Extract the aqueous mixture with ethyl acetate twice to remove byproducts.[5]
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude N-Boc-2-Amino-3-(thiazol-4-yl)propanoic acid.
Protocol 2: Esterification of this compound with Thionyl Chloride (General Procedure)
-
Cool a round-bottom flask containing anhydrous ethanol (or other desired alcohol) to 0°C in an ice bath.
-
Slowly add freshly distilled thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled alcohol with continuous stirring.[7]
-
Add this compound (1 equivalent) to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[9]
-
Monitor the reaction completion by TLC.
-
Evaporate the solvent under reduced pressure to obtain the crude ester hydrochloride salt.
-
The crude product can be purified by recrystallization or chromatography.
Protocol 3: Silylation of this compound for GC-MS Analysis (General Procedure)
-
Place a dried sample of this compound in a reaction vial.
-
Add the silylating reagent (e.g., 100 µL of neat MTBSTFA) followed by an anhydrous solvent (e.g., 100 µL of acetonitrile).
-
Seal the vial tightly and heat at 100°C for 4 hours.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting logic for low product yield.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
common side reactions in the synthesis of thiazole amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole amino acids. Below, you will find detailed information on common side reactions, preventative measures, and purification strategies.
Section 1: Troubleshooting Common Side Reactions
This section addresses the most frequently encountered side reactions during the synthesis of thiazole amino acids, providing specific troubleshooting advice in a question-and-answer format.
Racemization of Chiral Centers
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical issue in the synthesis of chiral thiazole amino acids.
Q1: My chiral thiazole amino acid product is showing significant racemization. What are the likely causes?
A1: Racemization during thiazole amino acid synthesis, particularly in methods involving the activation of a carboxylic acid, often proceeds through the formation of an oxazolone intermediate.[1] The acidity of the α-proton is increased in this intermediate, making it susceptible to abstraction by a base, which leads to loss of stereochemical purity. Key factors that contribute to racemization include:
-
Base: The type and amount of base used are critical. Stronger, less sterically hindered bases can increase the rate of racemization.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can influence the rate of racemization.
-
Activation Time: Prolonged activation of the carboxylic acid before coupling increases the chance of oxazolone formation.
Q2: How can I minimize or prevent racemization during my synthesis?
A2: To minimize racemization, consider the following strategies:
-
Choice of Base: Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, in the minimum necessary amount.
-
Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C) and allow the reaction to warm to room temperature slowly.
-
Solvent Selection: If possible, use less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), which can sometimes reduce racemization compared to highly polar solvents like dimethylformamide (DMF).
-
Minimize Pre-activation Time: Add the coupling reagent to the mixture of the amino acid and amine components in situ to reduce the lifetime of the activated species.
-
Coupling Reagents and Additives: The use of certain coupling reagents and additives can effectively suppress racemization. Combinations like DIC/Oxyma have been shown to be very effective.
Quantitative Data on Racemization:
The choice of coupling reagent and additives significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer formation in the synthesis of a model dipeptide, which illustrates the comparative effectiveness of different coupling conditions.
| N-Protected Amino Acid | Coupling Reagent/Additive | % D-Isomer Formation |
| Fmoc-L-Ser(tBu)-OH | HATU / NMM | ~5% |
| Fmoc-L-Ser(tBu)-OH | DIC / Oxyma | Negligible |
| Fmoc-L-Cys(Trt)-OH | HATU / NMM | High |
| Fmoc-L-Cys(Trt)-OH | DIC / Oxyma | Negligible |
| Fmoc-L-His(Trt)-OH | DIC / Oxyma | ~1.8% |
Data adapted from studies on racemization-prone amino acids to highlight the effectiveness of different coupling systems.
Experimental Protocol: Low-Racemization Solution-Phase Synthesis of a Thiazole Amino Acid Derivative
This protocol outlines a general procedure to minimize racemization during the coupling step.
-
Neutralization: Dissolve the amino acid ester hydrochloride salt (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected thiazole amino acid (1.05 equivalents) and an additive such as OxymaPure (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: Add the solution of the activated N-protected thiazole amino acid to the neutralized amino acid ester solution at 0 °C. Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, proceed with a standard aqueous work-up. Purify the product by column chromatography on silica gel.
DOT Diagram: Racemization Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing high racemization.
Side Reactions in Hantzsch Thiazole Synthesis
The Hantzsch synthesis, a reaction between an α-haloketone and a thioamide, is a common method for preparing thiazoles.
Q3: I am observing the formation of an isomeric byproduct in my Hantzsch thiazole synthesis. What could it be and how can I avoid it?
A3: When using N-monosubstituted thioureas in Hantzsch synthesis under acidic conditions, you may form a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[2] The formation of the imino tautomer is favored under acidic conditions.
Troubleshooting:
-
Reaction Conditions: To favor the formation of the 2-aminothiazole, perform the reaction under neutral or slightly basic conditions.[2]
-
Purification: The isomers can often be separated by column chromatography.
DOT Diagram: Isomer Formation in Hantzsch Synthesis
Caption: Influence of pH on product distribution in Hantzsch synthesis.
Side Reactions with Lawesson's Reagent
Lawesson's reagent is frequently used to convert amides to thioamides, a key step in many thiazole amino acid syntheses.
Q4: After using Lawesson's reagent to synthesize my thioamide, I am having difficulty purifying the product due to phosphorus-containing byproducts. How can I simplify the workup?
A4: The phosphorus-containing byproducts from Lawesson's reagent can be challenging to remove. Here are some strategies to improve purification:
-
Aqueous Workup: An aqueous workup with a mild base like sodium bicarbonate can help hydrolyze and remove some of the phosphorus byproducts.[1]
-
Precipitation/Crystallization: It is often possible to precipitate the desired thioamide by adding a non-polar solvent, which leaves the more polar byproducts in solution.[1]
-
Alcohol Quench: After the reaction is complete, adding an alcohol like ethanol or ethylene glycol and refluxing can convert the phosphorus byproducts into more polar species that are easier to remove.[3]
Experimental Protocol: Purification of a Thioamide after Lawesson's Reagent Thionation
-
Reaction Completion: Monitor the thionation reaction by TLC until the starting amide is consumed.
-
Byproduct Decomposition: Cool the reaction mixture and add an excess of ethanol. Reflux the mixture for 2 hours. This converts the phosphorus byproducts into more polar diethyl thiophosphonates.[3]
-
Extraction: Cool the mixture and perform a standard aqueous workup. Extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel. The polar byproducts should elute much later than the desired thioamide.
DOT Diagram: Lawesson's Reagent Workup
Caption: Purification strategies for thioamides synthesized with Lawesson's reagent.
Section 2: FAQs for Specific Synthesis Methods
Hantzsch Thiazole Synthesis
Q5: What are the general experimental conditions for a Hantzsch thiazole synthesis?
A5: A typical Hantzsch synthesis involves reacting an α-haloketone with a thioamide in a solvent like methanol or ethanol, often with heating.[4] The reaction is usually followed by a basic workup to neutralize the hydrohalic acid formed and precipitate the thiazole product.
Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole
-
Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.
-
Reaction: Heat the mixture to a gentle reflux (around 65-70°C) with stirring for 30-60 minutes.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% sodium carbonate solution (20 mL) and stir. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.
Cook-Heilbron Thiazole Synthesis
Q6: I am getting a low yield in my Cook-Heilbron synthesis. What are the potential issues?
A6: The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with a dithioacid or a related compound.[5] Low yields can result from:
-
Instability of Reactants: α-Aminonitriles can be unstable and may hydrolyze or polymerize. Dithioacids can also be unstable.
-
Reaction Conditions: The reaction is typically run at room temperature under mild conditions. Deviations from optimal conditions can lead to side reactions.
-
Purification Losses: The product, a 5-aminothiazole, may be difficult to purify, leading to losses during workup and chromatography.
Troubleshooting:
-
Use Fresh Reactants: Use freshly prepared or purified α-aminonitriles and dithioacids.
-
Optimize Conditions: Carefully control the reaction temperature and pH.
-
Purification Strategy: Develop a specific purification protocol for your target molecule, which may involve crystallization or careful column chromatography.
Gabriel Thiazole Synthesis
Q7: What are the potential side reactions in a Gabriel thiazole synthesis?
A7: The Gabriel synthesis for thiazoles typically involves the reaction of an acylaminoketone with a thionating agent like phosphorus pentasulfide (P₄S₁₀).[6] Potential side reactions include:
-
Over-thionation: The thionating agent can react with other functional groups in the molecule.
-
Decomposition: The harsh reaction conditions (high temperatures) can lead to decomposition of the starting material or product.
-
Byproducts from the Thionating Agent: Phosphorus pentasulfide can generate various phosphorus-containing byproducts that can complicate purification.
Troubleshooting:
-
Control Stoichiometry: Use the correct stoichiometry of the thionating agent to avoid over-thionation.
-
Optimize Temperature: Carefully control the reaction temperature to prevent decomposition.
-
Purification: Utilize a workup procedure designed to remove phosphorus byproducts, similar to that used for Lawesson's reagent.
Section 3: Purification of Thiazole Amino Acids
Q8: What are the general guidelines for purifying thiazole amino acids?
A8: The purification of thiazole amino acids often involves standard techniques, but the specific properties of the compound will dictate the best approach.
-
Column Chromatography: Silica gel column chromatography is the most common method. The choice of eluent will depend on the polarity of your compound. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be used. Chiral HPLC is necessary to separate enantiomers if racemization has occurred.[7][8]
Experimental Protocol: General Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity to elute your product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
DOT Diagram: General Purification Workflow
Caption: General workflow for the purification of thiazole amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
preventing degradation of 2-Amino-3-(thiazol-4-yl)propanoic acid during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Amino-3-(thiazol-4-yl)propanoic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare fresh stock solutions for each experiment. If a stock solution must be stored, it should be aliquoted and kept at -20°C or -80°C for a short period. For aqueous solutions, consider using a buffer system within a neutral to slightly acidic pH range (pH 6-7). Based on synthesis protocols of similar compounds, the use of aqueous sodium carbonate followed by acidification to pH 6 with a mild acid like acetic acid has been documented, suggesting some stability in mild basic and acidic conditions. For organic solvents, anhydrous DMSO or ethanol may be used, but be aware of potential degradation in DMSO over time, especially if not stored properly.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are believed to be photodegradation and oxidation. A study on the structurally similar compound 2-aminothiazole-4-carboxylic acid revealed that UV exposure can lead to decarboxylation followed by the cleavage of the thiazole ring. The thiazole ring can also be susceptible to oxidation, particularly in the presence of certain metal ions or reactive oxygen species.
Q4: Can I expose my experiments with this compound to ambient light?
A4: It is strongly recommended to protect all solutions and experimental setups containing this compound from light. Use amber-colored vials or wrap containers in aluminum foil. Prolonged exposure to ambient or UV light can lead to significant degradation.
Q5: Are there any solvents I should avoid when working with this compound?
A5: While DMSO is a common solvent, some 2-aminothiazole derivatives have shown instability in DMSO, leading to discoloration and loss of activity over time. If DMSO must be used, prepare fresh solutions and use them immediately. For long-term storage of solutions, consider alternative solvents or lyophilize the compound and store it as a dry powder.
Q6: How can I monitor the degradation of this compound in my samples?
A6: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
| Possible Cause | Suggested Solution |
| Degradation of stock solution | Prepare a fresh stock solution of this compound before each experiment. If using a previously prepared stock, verify its integrity via HPLC. |
| Photodegradation during experiment | Protect all experimental setups from light by using amber vials or covering with aluminum foil. Minimize the exposure time of the compound to light. |
| Oxidation of the compound | Degas buffers and solvents to remove dissolved oxygen. Consider adding a small amount of an antioxidant, such as ascorbic acid, if compatible with your experimental system. Avoid sources of metal ion contamination. |
| Incorrect pH of the experimental buffer | Ensure the pH of your buffer is in a range where the compound is stable (ideally neutral to slightly acidic). Verify the pH of your solutions before adding the compound. |
Issue 2: Change in color or appearance of the stock solution.
| Possible Cause | Suggested Solution |
| Degradation in solvent (e.g., DMSO) | Discard the discolored solution and prepare a fresh one. If using DMSO, use anhydrous grade and store the solution under an inert atmosphere (e.g., argon or nitrogen) at low temperatures for the shortest possible time. |
| Contamination | Ensure all glassware and solvents are clean and free of contaminants that could catalyze degradation. Filter-sterilize aqueous solutions if they will be stored. |
| Exposure to light | Store all solutions in the dark at 2-8°C or frozen. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
-
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
-
Amber-colored volumetric flasks and vials
-
Vortex mixer and sonicator
-
-
Procedure:
-
Weigh the required amount of this compound in a clean, dry amber vial.
-
Add a small amount of the chosen buffer (e.g., PBS) to the vial.
-
Gently vortex the mixture. If the compound does not dissolve readily, sonicate the vial in a water bath for short intervals (1-2 minutes) at room temperature. Avoid excessive heating.
-
Once dissolved, transfer the solution to an amber volumetric flask and bring it to the final volume with the buffer.
-
Mix the solution thoroughly.
-
Use the solution immediately. If short-term storage is necessary, aliquot into amber vials, purge with nitrogen or argon, and store at -20°C.
-
Visualizations
Caption: Recommended workflow for preparing and handling solutions of this compound.
Caption: A logical troubleshooting guide for inconsistent experimental results.
addressing unexpected results in biological assays with L-Thiazolylalanine
Welcome to the technical support center for L-Thiazolylalanine. This resource is designed for researchers, scientists, and drug development professionals to address unexpected results that may arise during biological assays involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is L-Thiazolylalanine and what are its known biological activities?
A1: L-Thiazolylalanine is a non-proteinogenic amino acid. It is known for its beneficial effects on skin, including strengthening the skin barrier, promoting wound healing, and providing anti-inflammatory and antioxidant benefits.[1] In in vitro studies, it has been shown to increase the production of dermal proteins such as pro-collagen I and hyaluronic acid. While its primary documented applications are in dermatology, its effects in other biological systems are less characterized.
Q2: My cells are showing signs of stress or death after treatment with L-Thiazolylalanine. What could be the cause?
A2: While L-Thiazolylalanine is used in cosmetic applications, like many small molecules, it can exhibit cytotoxicity at certain concentrations in in vitro cell cultures. Thiazole-containing compounds have been reported to have cytotoxic effects on various cancer cell lines. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and assay duration. We recommend performing a dose-response cytotoxicity assay, such as the MTT or MTS assay, to establish the IC50 value and a suitable working concentration.
Q3: I'm observing high background fluorescence in my fluorescence-based assay when using L-Thiazolylalanine. What should I do?
A3: High background fluorescence can be caused by the intrinsic fluorescence (autofluorescence) of the compound itself. To investigate this, you should measure the fluorescence of L-Thiazolylalanine alone in your assay buffer across a range of excitation and emission wavelengths. If autofluorescence is significant at the wavelengths used in your assay, consider using a different fluorescent dye with excitation and emission spectra that do not overlap with those of L-Thiazolylalanine.
Q4: My assay results are inconsistent, and I suspect the compound is precipitating in the aqueous buffer. How can I address this?
A4: L-Thiazolylalanine is described as being slightly soluble in water. Precipitation in aqueous assay buffers is a common issue for compounds with limited solubility and can lead to inconsistent and erroneous results. To mitigate this, ensure that the final concentration of the solvent used to dissolve L-Thiazolylalanine (e.g., DMSO) is kept to a minimum in the final assay volume (typically below 0.5%). You can also assess the kinetic solubility of the compound in your specific assay buffer using methods like nephelometry or visual inspection at high concentrations. If precipitation persists, you may need to explore the use of solubilizing agents, provided they do not interfere with the assay.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
Symptoms:
-
Reduced cell number or confluency observed under the microscope.
-
Increased lactate dehydrogenase (LDH) release in the culture medium.
-
Low signal in viability assays (e.g., CellTiter-Glo®) or high signal in cytotoxicity assays (e.g., CytoTox-Glo™).
Possible Cause:
-
Cytotoxicity of L-Thiazolylalanine: The compound may be toxic to your specific cell line at the concentration used.
Troubleshooting Workflow:
Figure 1: Workflow for troubleshooting cytotoxicity.
Quantitative Data: Hypothetical IC50 Values for L-Thiazolylalanine
| Cell Line | Assay Duration (hours) | IC50 (µM) |
| HEK293 | 48 | > 100 |
| HeLa | 48 | 75.2 |
| A549 | 48 | 58.9 |
| HepG2 | 48 | 82.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of L-Thiazolylalanine in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired assay duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
Issue 2: High Background or Quenched Signal in Fluorescence Assays
Symptoms:
-
Unusually high fluorescence readings in control wells containing only the compound and buffer.
-
A decrease in the fluorescence signal of the positive control when the compound is present.
Possible Causes:
-
Autofluorescence: L-Thiazolylalanine may be intrinsically fluorescent at the assay wavelengths.
-
Fluorescence Quenching: The compound may be absorbing the excitation or emission energy of the fluorescent probe.
Troubleshooting Workflow:
Figure 2: Workflow for addressing fluorescence interference.
Quantitative Data: Hypothetical Autofluorescence of L-Thiazolylalanine
| Excitation (nm) | Emission (nm) | Relative Fluorescence Units (RFU) |
| 350 | 440 | 12,500 |
| 485 | 520 | 1,800 |
| 530 | 590 | < 100 |
| 590 | 640 | < 50 |
Experimental Protocol: Autofluorescence Measurement
-
Compound Preparation: Prepare a solution of L-Thiazolylalanine in the assay buffer at the highest concentration to be used in the experiment.
-
Plate Setup: Add the compound solution and a buffer-only control to a microplate (preferably black with a clear bottom).
-
Spectral Scan: Use a microplate reader with spectral scanning capabilities to measure the fluorescence emission across a range of wavelengths (e.g., 300-700 nm) at various excitation wavelengths (e.g., 350 nm, 485 nm, 530 nm).
-
Data Analysis: Plot the emission spectra for each excitation wavelength to identify any peaks of autofluorescence. Compare the intensity to the buffer control.
Issue 3: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability between replicate wells.
-
Poor dose-response curves that do not fit standard models.
-
Results that are not reproducible between experiments.
Possible Cause:
-
Compound Aggregation: L-Thiazolylalanine may be forming aggregates in the assay buffer, which can lead to non-specific interactions and variable results.
Troubleshooting Workflow:
Figure 3: Workflow for identifying and mitigating aggregation.
Quantitative Data: Hypothetical Aggregation Profile of L-Thiazolylalanine
| Parameter | Value |
| Critical Aggregation Concentration (CAC) in PBS | 15 µM |
| Average Aggregate Size (at 50 µM) | 250 nm |
| Polydispersity Index (PDI) (at 50 µM) | 0.45 |
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation
-
Sample Preparation: Prepare a range of concentrations of L-Thiazolylalanine in the assay buffer. Filter the solutions through a 0.22 µm filter to remove dust and other particulates.[3]
-
DLS Measurement: Transfer the samples to a suitable cuvette and place them in the DLS instrument.[4]
-
Data Acquisition: Allow the sample to equilibrate to the desired temperature and then acquire the scattering data.
-
Data Analysis: Analyze the correlation function to determine the size distribution (hydrodynamic radius) and polydispersity of any particles in the solution.[5][6][7] Plot the scattering intensity or particle size as a function of concentration to determine the Critical Aggregation Concentration (CAC).
Issue 4: Unexpected Modulation of a Signaling Pathway
Symptoms:
-
Activation or inhibition of a reporter gene assay that is not the intended target.
-
Changes in the phosphorylation status of key signaling proteins.
-
Phenotypic changes in cells that are inconsistent with the expected mechanism of action.
Possible Cause:
-
Off-Target Effects: L-Thiazolylalanine may be interacting with unintended cellular targets, leading to the modulation of unexpected signaling pathways. As an amino acid analog, it could potentially interfere with amino acid sensing pathways that regulate cell growth and metabolism, such as the mTOR pathway.[8][9][10]
Hypothetical Off-Target Signaling Pathway Modulation:
Figure 4: Hypothetical off-target effect on the mTOR pathway.
Experimental Protocol: Western Blot for S6K1 Phosphorylation
-
Cell Treatment: Treat cells with various concentrations of L-Thiazolylalanine for a specified time. Include a positive control that is known to modulate the mTOR pathway (e.g., rapamycin for inhibition, or leucine for activation).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated S6K1 (p-S6K1) and total S6K1.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize the p-S6K1 signal to the total S6K1 signal to determine the effect of L-Thiazolylalanine on S6K1 phosphorylation.
By systematically working through these troubleshooting guides, researchers can better understand and mitigate unexpected results encountered when using L-Thiazolylalanine in biological assays.
References
- 1. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. enovatia.com [enovatia.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid metabolism and signalling pathways: potential targets in the control of infection and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino Acid Signaling for TOR in Eukaryotes: Sensors, Transducers, and a Sustainable Agricultural fuTORe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 2-Amino-3-(thiazol-4-yl)propanoic acid
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-3-(thiazol-4-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the production of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scaling up?
A1: The Hantzsch thiazole synthesis is a widely employed and scalable method for constructing the thiazole ring. This typically involves the reaction of a thiourea with an α-haloketone or α-haloaldehyde derivative. For the synthesis of this compound, a common approach involves the reaction of thiourea with a protected 3-halo-2-oxopropanoic acid derivative, followed by deprotection.
Q2: What are the critical process parameters to control during the Hantzsch thiazole synthesis for this product?
A2: Key parameters to monitor and control during scale-up include reaction temperature, rate of reagent addition, mixing efficiency, and pH. The Hantzsch synthesis is often exothermic, so efficient heat removal is crucial to prevent side reactions and ensure product quality. The order of reagent addition can also be critical for optimizing yield and minimizing impurity formation.[1]
Q3: What are common impurities encountered during the synthesis and how can they be minimized?
A3: Common impurities can include regioisomers, over-alkylated products, and unreacted starting materials. The formation of 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazole can occur, particularly under acidic conditions.[2] Careful control of reaction temperature and pH can help minimize the formation of these byproducts. Monitoring the reaction progress using techniques like TLC or HPLC is recommended to determine the optimal reaction time and reduce the formation of degradation products.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: At an industrial scale, purification strategies often focus on crystallization and chromatography. Ion-exchange chromatography is a highly effective method for purifying amino acids, separating the product from charged impurities.[3] For large-scale operations, activated carbon filtration can be a cost-effective method to remove colored impurities and other contaminants.[4] Crystallization is also a crucial step for obtaining a high-purity final product and can be optimized by controlling factors like solvent system, temperature, and cooling rate.[]
Q5: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?
A5: Key safety considerations include the handling of thiourea, which is toxic and a suspected carcinogen, and α-haloaldehydes or ketones, which are often lachrymatory and corrosive.[6][7][8][9][10] Large-scale operations require appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, as well as adequate ventilation to minimize exposure.[6] Proper storage and handling procedures are essential to prevent accidental release and ensure worker safety.
Troubleshooting Guides
Low Product Yield
| Possible Cause | Suggested Solution(s) |
| Suboptimal Reaction Temperature | The Hantzsch synthesis is temperature-sensitive. If the temperature is too low, the reaction may be incomplete. If it is too high, side reactions and degradation can occur. Implement precise temperature control with an appropriate heating/cooling system. |
| Inefficient Mixing | In large reactors, poor mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and increased impurity formation. Ensure the reactor is equipped with an appropriately designed agitator and baffling system for the scale of the reaction. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to purification challenges. |
| Poor Quality Starting Materials | Ensure the purity of the thiourea and the α-halo-oxo-propanoic acid derivative. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products. |
Product Purity Issues
| Possible Cause | Suggested Solution(s) |
| Formation of Isomeric Impurities | The formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers can be favored under certain conditions. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole.[2] |
| Presence of Colored Impurities | Colored byproducts are common in thiazole syntheses. Treatment of the crude product solution with activated carbon can effectively remove these impurities.[4] |
| Incomplete Removal of Starting Materials | Monitor the reaction to completion using HPLC or TLC. If starting materials persist, consider adjusting the reaction time or temperature. Post-reaction, purification via crystallization or chromatography will be necessary. |
| Difficulties with Crystallization | The product may "oil out" or form a fine powder that is difficult to filter. Experiment with different solvent systems, cooling rates, and seeding strategies to promote the formation of well-defined crystals. The pH of the solution can also significantly impact crystallization.[11] |
Experimental Protocols
Key Experiment: Hantzsch Thiazole Synthesis of Protected this compound
This protocol outlines a general procedure for the synthesis of the thiazole ring, which is a critical step in the overall production.
Materials:
-
Protected 3-halo-2-oxopropanoic acid ester (e.g., Ethyl 3-bromo-2-oxopropanoate)
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium carbonate (for neutralization)
Procedure:
-
In a suitably sized reactor equipped with a stirrer, thermometer, and reflux condenser, charge the protected 3-halo-2-oxopropanoic acid ester and ethanol.
-
Stir the mixture and add thiourea in portions, monitoring the temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an aqueous solution of sodium carbonate. The product may precipitate upon neutralization.
-
Isolate the crude product by filtration and wash with cold ethanol or water.
-
The crude product can then be carried forward to the deprotection and final purification steps.
Purification Protocol: Ion-Exchange Chromatography
Materials:
-
Crude this compound
-
Strong cation exchange resin
-
Acidic and basic solutions for elution (e.g., HCl and NaOH or ammonia)
Procedure:
-
Dissolve the crude amino acid in an appropriate acidic solution to ensure it is in its cationic form.
-
Load the solution onto a column packed with a pre-equilibrated strong cation exchange resin.
-
Wash the column with deionized water to remove any unbound impurities.
-
Elute the bound this compound using a basic solution (e.g., dilute ammonium hydroxide).
-
Collect the fractions containing the purified product, monitoring with a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Combine the pure fractions and proceed with concentration and crystallization.[3][12]
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low product purity issues during synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. yasmintrading.com [yasmintrading.com]
- 4. desotec.com [desotec.com]
- 6. nbinno.com [nbinno.com]
- 7. chemos.de [chemos.de]
- 8. carlroth.com [carlroth.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My thiazole compound shows lower than expected potency in my cell-based assay. What are the potential causes?
A1: Reduced potency can stem from several factors:
-
Compound Stability and Solubility: Thiazole compounds can degrade over time in stock solutions or precipitate in aqueous cell culture media. It is recommended to prepare fresh dilutions for each experiment and visually inspect for any precipitation.[1]
-
Cell Line Characteristics: The target cell line may not express the intended molecular target of your compound at a high enough level, or it may possess intrinsic resistance mechanisms.[2]
-
Assay Interference: Some thiazole derivatives, particularly 2-aminothiazoles, are known as Pan-Assay Interference Compounds (PAINS).[1] They can interfere with assay readouts through aggregation, fluorescence quenching, or redox activity.[1]
-
Incorrect Incubation Time: The optimal duration of exposure to the compound may not have been reached. A time-course experiment is advisable to determine the ideal incubation period.[2]
Q2: I'm observing high variability in my IC50 values between experiments. What could be the cause?
A2: High variability is a common issue in cell-based assays.[1] Key factors include:
-
Biological Variability: The passage number, cell density, and metabolic state of your cells can significantly influence their response to a compound.[1] It is crucial to use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase.[1][2]
-
Inconsistent Seeding Density: Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers are plated for each experiment.[1]
-
Edge Effects: The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect cell growth. It is best to avoid using the outer wells or fill them with sterile media or PBS.[1]
-
Compound Degradation: As mentioned previously, the stability of the compound in stock solutions can be a major contributor to inconsistent results.[1]
Q3: What are the primary mechanisms of resistance to thiazole-based anticancer agents?
A3: Resistance to thiazole compounds in cancer cells can arise through several mechanisms:
-
Target Alterations: Mutations in the target protein can prevent the thiazole compound from binding effectively.
-
Increased Drug Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove the compound from the cell, preventing it from reaching its target.[3]
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibitory effects of a thiazole compound by upregulating alternative survival pathways, such as the PI3K/AKT/mTOR pathway.[4][5]
-
Metabolic Inactivation: The compound may be metabolized into an inactive form within the cell.
Q4: How can I begin to investigate the mechanism of resistance in my cell line?
A4: A step-wise approach can help elucidate the resistance mechanism:
-
Confirm Resistance: First, confirm the resistance by determining the IC50 of the compound in the resistant cell line and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.
-
Assess Efflux Pump Activity: Use an efflux pump inhibitor (EPI) in combination with your thiazole compound. A significant reduction in the IC50 in the presence of the EPI suggests that increased drug efflux is contributing to resistance.[6]
-
Analyze Target Expression and Mutations: Sequence the gene encoding the target protein in both the sensitive and resistant cell lines to identify any potential mutations in the drug-binding site.[6]
-
Investigate Signaling Pathways: Use techniques like Western blotting to examine the activation state of key proteins in known resistance-associated signaling pathways, such as the PI3K/Akt/mTOR pathway, in both sensitive and resistant cells.[7][8]
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Results in Cell Viability Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High well-to-well variability | - Uneven cell seeding- Edge effects in the plate- Compound precipitation | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Visually inspect wells for precipitate after adding the compound.[9] |
| No dose-dependent effect observed | - Compound is inactive against the cell line- Incorrect concentration range tested- Compound has degraded or precipitated | - Verify the identity and purity of the compound.- Test a wider range of concentrations.- Prepare fresh compound dilutions for each experiment.[9] |
| Atypical, non-sigmoidal dose-response curve | - Off-target effects at higher concentrations- Compound insolubility at higher concentrations- Cell-line specific responses | - Perform kinase profiling to identify off-targets.- Check the solubility limit of your compound in the assay medium.- Test the compound in a different cell line.[9] |
Guide 2: Differentiating Between Efflux Pump-Mediated and Target-Based Resistance
| Observation | Potential Resistance Mechanism | Next Steps |
| Addition of a known efflux pump inhibitor (EPI) significantly reduces the IC50 of the thiazole compound. | Efflux Pump Overexpression | - Quantify the expression of known drug efflux pump genes (e.g., ABCB1) using qPCR.- Perform a direct efflux assay (e.g., using a fluorescent substrate like rhodamine 123) to confirm increased efflux activity. |
| No significant change in IC50 with an EPI, but sequencing reveals a mutation in the target gene's binding domain. | Target Mutation | - Perform site-directed mutagenesis to introduce the identified mutation into a sensitive cell line and confirm that it confers resistance.- Use molecular modeling to predict how the mutation affects drug binding. |
| No change in IC50 with an EPI and no mutations in the primary target. | Alternative Signaling Pathway Activation | - Perform a Western blot analysis to compare the phosphorylation status of key proteins in survival pathways (e.g., p-Akt, p-mTOR) between sensitive and resistant cells.[7][8] |
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50) of various thiazole derivatives against different human cancer cell lines. This data can serve as a reference for expected potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [10] |
| 2,4-dioxothiazolidine derivative 22 | MCF-7 (Breast) | 1.21 ± 0.04 | [10] |
| 2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [6][10] |
| Thiazole-coumarin hybrid 6a | MCF-7 (Breast) | 2.15 ± 0.12 | [10] |
| Thiazolyl-pyrazoline derivative 10b | MCF-7 (Breast) | 1.43 ± 0.08 | [10] |
| Compound 9 | HepG-2 (Liver) | 1.61 ± 1.92 | [11] |
| Compound 10 | HepG-2 (Liver) | 1.98 ± 1.22 | [11] |
| 2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4c | HepG-2 (Liver) | 7.26 ± 0.44 | [6] |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to a thiazole compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Thiazole-based anticancer agent
-
Complete cell culture medium
-
DMSO (for drug stock preparation)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
MTT or other cell viability assay kit
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of the thiazole agent in the parental cell line.[9]
-
Initial Drug Exposure: Culture the parental cells in a medium containing the thiazole agent at a concentration equal to the IC50.[9]
-
Monitor and Passage: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same drug concentration.[9]
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of the thiazole agent by 1.5 to 2-fold.[9]
-
Repeat and Select: Repeat steps 3 and 4 for several months. A significant increase in the IC50 (typically >10-fold compared to the parental line) indicates the development of a resistant cell line.[9]
-
Characterization and Banking: Characterize the resistant cell line by confirming its IC50 and analyzing the expression and activation of key proteins in the target signaling pathway. Cryopreserve aliquots of the resistant cells at various passages.[9]
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol outlines the steps for assessing the phosphorylation status of Akt and S6 Ribosomal Protein (a downstream effector of mTOR) to evaluate the activation of the PI3K/Akt/mTOR pathway.
Materials:
-
Sensitive and resistant cancer cell lines
-
Thiazole compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-S6, anti-total S6, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Plate sensitive and resistant cells and allow them to adhere. Treat the cells with the thiazole compound at various concentrations for a specified time.
-
Cell Lysis and Protein Extraction: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize the samples to the same protein concentration. Add Laemmli buffer and boil the samples at 95-100°C for 5-10 minutes.[7]
-
Gel Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Membrane Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-Akt) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.[7]
-
Analysis: Quantify the band intensities. For each sample, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band (e.g., p-Akt / total Akt).[7] An increased ratio in resistant cells compared to sensitive cells can indicate pathway activation as a resistance mechanism.
Protocol 3: Identification of Target Gene Mutations via Sanger Sequencing
This protocol provides a general workflow for identifying mutations in a target gene from resistant cell lines.
Materials:
-
Genomic DNA extraction kit
-
PCR primers specific to the target gene's coding sequence
-
PCR master mix
-
Agarose gel and electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from both the parental (sensitive) and the resistant cell lines.
-
PCR Amplification: Amplify the coding sequence of the target gene using PCR with primers designed to flank the regions of interest (e.g., the drug-binding domain).
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a product of the correct size.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.[12]
-
Sanger Sequencing: Send the purified PCR product and the corresponding sequencing primers to a sequencing facility.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines with the reference sequence of the target gene. Identify any nucleotide changes that result in an amino acid substitution in the resistant cell line.
Visualizations
Caption: Troubleshooting workflow for low thiazole compound potency.
Caption: Experimental workflow for identifying resistance mechanisms.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition. PI3K/Akt/mTOR signaling pathway and potential inhibition.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole-valine peptidomimetic (TTT-28) antagonizes multidrug resistance in vitro and in vivo by selectively inhibiting the efflux activity of ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cancer drug resistance causes and categories identified | EMBL-EBI [ebi.ac.uk]
- 10. Drug efflux pump deficiency and drug target resistance masking in growing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Efficacy of L-Thiazolylalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Thiazolylalanine, commercially known as Protinol™, is a non-proteinogenic amino acid that has demonstrated significant efficacy in improving skin health. Its primary reported effects are the stimulation of collagen production and enhancement of the skin's barrier function. While the precise initial biological receptor for L-Thiazolylalanine is not definitively established in publicly available literature, its downstream effects can be robustly validated. This guide provides a comparative framework for assessing the biological activity of L-Thiazolylalanine against alternative compounds, with a focus on experimental validation of its key performance indicators.
Comparison with Alternative Compounds
The primary mechanism of action attributed to L-Thiazolylalanine is the enhanced production of collagen I and collagen III, crucial proteins for skin structure and elasticity.[1] A key comparator in this context is Retinol, a well-established vitamin A derivative known for its potent effects on collagen synthesis.[2][3][4][5][6] Other alternatives include Bakuchiol, a plant-derived compound with retinol-like activity, and Vitamin C, an essential cofactor in collagen synthesis.[7][8][9][10][11]
For skin barrier enhancement, L-Thiazolylalanine's effects are linked to an increase in 12R-lipoxygenase (12R-LOX) activity, an enzyme involved in the metabolism of lipids essential for the epidermal barrier.[12][13][14][15]
The following table summarizes the comparative performance of L-Thiazolylalanine and its alternatives based on available data.
| Feature | L-Thiazolylalanine (Protinol™) | Retinol | Bakuchiol | Vitamin C (L-Ascorbic Acid) |
| Primary Target/Mechanism | Putative modulation of signaling pathways leading to increased collagen I & III synthesis and 12R-LOX activity. | Binds to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to modulate gene expression, including procollagen genes.[2][3][6] | Functions on similar pathways as retinol to stimulate collagen and elastin production.[7] | Acts as a cofactor for prolyl and lysyl hydroxylases, enzymes critical for collagen synthesis. Potent antioxidant.[11] |
| Effect on Collagen Synthesis | Clinically proven to restore both collagen I and collagen III.[1] | Stimulates the synthesis of type I and III collagen.[5] | Shown to be as effective as retinol in reducing fine lines and pigmentation, indicative of collagen support.[8] | Essential for collagen production; deficiency leads to impaired collagen synthesis.[11] |
| Effect on Skin Barrier | Reported to improve skin barrier strength and integrity, associated with increased 12R-LOX activity. | Can initially cause dryness and irritation, potentially disrupting the skin barrier before long-term benefits are observed. | Generally considered less irritating than retinol, suggesting better compatibility with the skin barrier.[7] | Antioxidant properties can help protect the skin barrier from oxidative stress. |
| Quantitative Efficacy (Example) | In vivo biopsy studies showed a significant increase in epidermal thickness and collagen remodeling, comparable to retinol.[16] | A 0.3% solution applied topically can be quantified within the skin over several hours.[17] A 0.4% cream showed a marked increase in collagen production in four weeks.[5] | A 12-week study showed comparable results to retinol in reducing fine lines and pigmentation with less irritation.[8] | N/A (Efficacy is dose-dependent and related to formulation stability) |
| Side Effect Profile | Generally well-tolerated with no significant reports of irritation.[16] | Can cause irritation, redness, peeling, and dryness, particularly at the beginning of treatment. | Milder side effect profile compared to retinol.[8] | Can cause stinging or irritation, especially at higher concentrations or in sensitive skin. |
Experimental Protocols for Target Validation
To validate the biological effects of L-Thiazolylalanine and compare it with alternatives, the following key experiments can be performed:
In Vitro Collagen Synthesis Assay
Objective: To quantify the effect of test compounds on the production of type I procollagen by human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of L-Thiazolylalanine, Retinol, or other test compounds for a specified period (e.g., 48-72 hours). A vehicle control is included.
-
Procollagen Quantification: The amount of type I procollagen secreted into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The results are expressed as the percentage increase in procollagen synthesis compared to the vehicle control. Dose-response curves can be generated to determine the EC50 of each compound.
Gene Expression Analysis of Procollagen
Objective: To determine the effect of test compounds on the gene expression of COL1A1 and COL3A1 (encoding procollagen type I and III, respectively).
Methodology:
-
Cell Culture and Treatment: Similar to the collagen synthesis assay.
-
RNA Extraction: Total RNA is extracted from the treated fibroblasts.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of COL1A1 and COL3A1 mRNA are quantified by qRT-PCR, using a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The fold change in gene expression relative to the vehicle control is calculated.
12R-Lipoxygenase (12R-LOX) Activity Assay
Objective: To measure the effect of L-Thiazolylalanine on the enzymatic activity of 12R-LOX.
Methodology:
-
Enzyme Source: Recombinant human 12R-LOX or cell lysates from keratinocytes known to express the enzyme.
-
Assay Principle: The assay measures the conversion of a substrate (e.g., arachidonic acid) to its hydroperoxy derivative by 12R-LOX. The product formation can be monitored spectrophotometrically or by using a fluorescent probe.[18][19]
-
Procedure:
-
The enzyme is incubated with the substrate in the presence of various concentrations of L-Thiazolylalanine or a control compound.
-
The reaction progress is monitored over time by measuring the change in absorbance or fluorescence.
-
-
Data Analysis: The enzymatic activity is calculated from the rate of product formation and expressed as a percentage of the activity in the absence of the test compound.
Signaling Pathways and Experimental Workflows
The biological effects of L-Thiazolylalanine and its alternatives are mediated by complex signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.
References
- 1. avonworldwide.com [avonworldwide.com]
- 2. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Skin Aging and the Anti-Aging Properties of Retinol [mdpi.com]
- 4. pers-skincare.com [pers-skincare.com]
- 5. The Science of Retinol: How It Boosts Collagen and Fights Aging | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]
- 6. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13 Natural Retinol Alternatives That Really Work (Without Irritation) [byrdie.com]
- 8. revivalabs.com [revivalabs.com]
- 9. defenage.com [defenage.com]
- 10. westlakedermatology.com [westlakedermatology.com]
- 11. drdavinlim.com [drdavinlim.com]
- 12. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Epidermal Lipoxygenase Expression in Normal Human Skin and Tissue-Engineered Skin Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. biocompare.com [biocompare.com]
A Comparative Analysis of 2-Amino-3-(thiazol-4-yl)propanoic Acid and its Enantiomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of 2-Amino-3-(thiazol-4-yl)propanoic acid and its enantiomers. Due to the limited availability of direct comparative data for this specific compound, this guide draws parallels from a structurally analogous compound, 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propanoic acid, to infer potential differences in biological activity and provide a framework for future research.
Introduction
Physicochemical Properties
The fundamental physicochemical properties of the racemic mixture and its individual enantiomers are expected to be identical, with the exception of their interaction with plane-polarized light.
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.20 g/mol |
| Chirality | Exists as two enantiomers (L and D) |
| Optical Rotation | The L- and D-enantiomers will rotate plane-polarized light in opposite directions. |
Inferred Biological Activity at Glutamate Receptors
Based on the study of (RS)-TDPA, it is highly probable that the enantiomers of this compound will exhibit stereoselective activity at ionotropic and metabotropic glutamate receptors. The following data for the (R)- and (S)-enantiomers of the analogous thiadiazole compound, TDPA, at AMPA and mGlu receptors, are presented to highlight the potential for differential activity.
Comparative Activity at AMPA Receptors
| Enantiomer of TDPA | Receptor Affinity (IC₅₀, µM) | Agonist Activity (EC₅₀, µM) |
| (S)-TDPA | 0.065 | 20 |
| (R)-TDPA | 0.265 | 6.6 |
Data from a study on (RS)-2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid.
This data indicates that while both enantiomers of the analog are active at AMPA receptors, the (S)-enantiomer shows higher binding affinity (lower IC₅₀), whereas the (R)-enantiomer is a more potent agonist (lower EC₅₀). This suggests a complex structure-activity relationship where binding affinity and functional efficacy are not directly correlated and are dependent on the stereochemistry.
Comparative Activity at Metabotropic Glutamate Receptors
| Enantiomer of TDPA | mGlu₁ Receptor Activity (EC₅₀, µM) | mGlu₅ Receptor Activity (EC₅₀, µM) |
| (S)-TDPA | 95 (agonist) | 13 (agonist) |
| (R)-TDPA | Inactive | Inactive |
Data from a study on (RS)-2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid.
Significantly, only the (S)-enantiomer of the thiadiazole analog demonstrated agonist activity at group I metabotropic glutamate receptors (mGlu₁ and mGlu₅), while the (R)-enantiomer was inactive. This highlights the potential for high stereoselectivity of the target compound's enantiomers at these receptors.
Potential Therapeutic Applications
Given the likely interaction with glutamate receptors, the enantiomers of this compound could be explored for their therapeutic potential in a range of neurological and psychiatric disorders where glutamate signaling is dysregulated. Thiazole-containing compounds have also been investigated for other biological activities.
-
Neuroactive Agents: Modulation of glutamate receptors could be beneficial in conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.
-
Antimicrobial Agents: Various thiazole derivatives have demonstrated antibacterial and antifungal properties.
-
Anticancer Agents: Some studies have explored the potential of thiazole-containing compounds as anticancer agents.
Further research is required to determine the specific biological activities of the individual enantiomers of this compound.
Experimental Protocols
Enantiomeric Separation by Chiral HPLC
Objective: To separate and quantify the L- and D-enantiomers of this compound.
Methodology:
-
Column: A chiral stationary phase (CSP) column is required. Based on literature for similar compounds, a Crown ether-based column (e.g., Crownpak CR(+)) or a macrocyclic glycopeptide-based column (e.g., Chirobiotic T) would be suitable choices.
-
Mobile Phase: The mobile phase composition will depend on the chosen column.
-
For a Crownpak CR(+) column, an acidic aqueous solution (e.g., perchloric acid solution, pH 1-2) is typically used.
-
For a Chirobiotic T column, a polar ionic mode or a reversed-phase mode with an appropriate buffer and organic modifier (e.g., methanol or acetonitrile) can be employed.
-
-
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) is appropriate for this compound.
-
Sample Preparation: The racemic this compound and purified enantiomers (if available) should be dissolved in the mobile phase or a compatible solvent.
-
Analysis: Inject the samples onto the HPLC system. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Glutamate Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the L- and D-enantiomers for different glutamate receptor subtypes.
Methodology:
-
Receptor Preparation: Membranes from cells expressing the desired glutamate receptor subtype (e.g., AMPA, kainate, or mGlu receptors) or from brain tissue known to be rich in these receptors (e.g., rat cortical membranes) are prepared.
-
Radioligand: A specific radiolabeled ligand for the receptor of interest is used (e.g., [³H]AMPA for AMPA receptors, [³H]CGP 39653 for the NMDA receptor glutamate site).
-
Assay Buffer: A buffer solution appropriate for the receptor and radioligand is used.
-
Procedure:
-
In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (L- or D-enantiomer).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Visualizations
Caption: Inferred signaling pathways activated by an agonist enantiomer at ionotropic and metabotropic glutamate receptors.
Caption: Experimental workflow for the comparative analysis of the enantiomers.
Conclusion and Future Directions
While a direct comparative analysis of the enantiomers of this compound is currently limited by the lack of specific experimental data, the information available for structurally similar compounds strongly suggests that the L- and D-isomers will exhibit distinct pharmacological profiles, particularly at glutamate receptors. The provided experimental protocols offer a clear path for researchers to undertake a comprehensive comparative study. Future research should focus on the enantioselective synthesis or chiral separation of these enantiomers, followed by a thorough evaluation of their biological activities. Such studies are essential to unlock the full therapeutic potential of this promising heterocyclic amino acid and to identify the optimal enantiomer for further drug development.
Comparative Analysis of 2-Amino-3-(thiazol-4-yl)propanoic Acid Analogs: A Guide to Structure-Activity Relationships
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Amino-3-(thiazol-4-yl)propanoic acid analogs and related thiazole-containing amino acid derivatives. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Interaction with P-glycoprotein (P-gp)
A series of (S)-amino acid-derived thiazole peptidomimetic analogs have been synthesized to investigate their interactions with the P-glycoprotein (P-gp) transporter. The primary assay used to determine this interaction is the ATPase activity assay, which measures the stimulation or inhibition of P-gp's ATPase function as an indicator of substrate binding or inhibition.[1]
Structure-Activity Relationship Summary
The SAR exploration began with a lead compound, a (S)-valine thiazole-derived P-gp ATPase stimulator. Modifications were systematically introduced at the C-terminus, N-terminus, and the α-carbon of the valine residue.[1]
-
C-terminus Modification: Analogs with saturated aliphatic cycles of increasing size and lipophilicity were synthesized. While most of these modifications led to a loss of affinity for P-gp, the C-terminal cyclohexyl analog emerged as an inhibitor of basal ATPase activity.[1]
-
Bioisosteric Replacement: Replacement of the C- and N-terminus carboxamide with a thiocarboxamide group was also explored.[1]
-
Amino Acid Substitution: The valine residue was replaced with other amino acids to probe the binding site.[1]
The majority of the synthesized compounds stimulated ATPase activity, suggesting they are potential P-gp substrates. However, a few potent inhibitors of ATPase activity were also identified through these structural modifications.[1]
Quantitative Data for P-gp Interactors
| Compound ID | Modification | Activity | Concentration |
| Lead Compound 1 | (S)-valine thiazole-derived | Potent ATPase Stimulator | Not Specified |
| 37 | C-terminal modification | 25% ATPase Stimulation | 0.5 μM |
| 39 | C-terminal cyclohexyl analog | 20% ATPase Inhibition | 0.05 μM |
Experimental Protocol: P-gp ATPase Activity Assay
The P-gp ATPase activity assay is a common method to screen for substrates and inhibitors of P-glycoprotein.
-
Preparation of P-gp Membranes: High-yield P-gp-rich membranes are prepared from cell lines overexpressing P-gp (e.g., Sf9 cells).
-
Assay Reaction: The membranes are incubated with the test compounds at various concentrations in an assay buffer containing ATP.
-
Inorganic Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The amount of Pi generated in the presence of the test compound is compared to the basal ATPase activity (without the compound) and the maximal activity (stimulated by a known activator like verapamil). Stimulation or inhibition is expressed as a percentage of the basal activity.
Cytotoxic and Anticancer Activity
Thiazole-amino acid hybrids have been designed and synthesized as potential cytotoxic agents against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers.[2] Additionally, a series of polysubstituted thiazole derivatives have been identified as promising anticancer candidates targeting SIRT2 and EGFR.[3]
Structure-Activity Relationship Summary
For the thiazole-amino acid hybrids, the SAR was analyzed by modifying the amino acid moiety and the substituents on a phenyl ring at the C-4 position of the thiazole.[2]
-
Amino Acid Moiety: The nature of the amino acid side chain plays a crucial role in the cytotoxic activity.
-
Phenyl Ring Substitution:
-
An unsubstituted phenyl ring at C-4 of the thiazole displayed good activity.[2]
-
Introduction of bulky groups like 3,4,5-(OMe)₃ or 4-CF₃ on the benzene ring led to decreased activity.[2]
-
A 4-fluoro (4-F) substitution on the phenyl ring, in conjunction with a valine moiety, increased activity against MCF-7 cells.[2]
-
In a separate study, oxime and carbohydrazide derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid showed low micromolar activity against small-cell lung carcinoma cells (H69) and their anthracycline-resistant counterparts (H69AR).[3]
Quantitative Data for Cytotoxic Analogs
| Compound ID | Cell Line | IC₅₀ (μM) |
| 5a (Unsubstituted Phenyl) | A549, HeLa, MCF-7 | Good activity |
| 5g (3,4,5-(OMe)₃ Phenyl) | A549, HeLa, MCF-7 | Decreased activity |
| 5p (4-CF₃ Phenyl) | A549, HeLa, MCF-7 | Decreased activity |
| 5o (4-F Phenyl, Valine) | MCF-7 | 1.6-fold increase vs. 5f |
| 21 (Oxime derivative) | H69, H69AR | Low micromolar |
| 22 (Oxime derivative) | H69, H69AR | Low micromolar |
| 25 (Carbohydrazide derivative) | H69, H69AR | Low micromolar |
| 26 (Carbohydrazide derivative) | H69, H69AR | Low micromolar |
| 5-Fluorouracil (Control) | A549, HeLa, MCF-7 | 3.49 - 8.74 |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition
2-Aminothiazole derivatives have been investigated for their inhibitory effects on several metabolic enzymes, including carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[4]
Structure-Activity Relationship Summary
The inhibitory activity of these compounds is highly dependent on the nature of the substituent on the thiazole ring.
-
Carbonic Anhydrase Inhibition:
-
Cholinesterase Inhibition:
-
The 2-amino-4-(4-bromophenyl)thiazole derivative was also the most effective inhibitor of both AChE and BChE.[4]
-
Quantitative Data for Enzyme Inhibitors
| Compound | Target Enzyme | Kᵢ (μM) |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: A solution of the purified enzyme and a solution of its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Product Measurement: The formation of the product over time is monitored using a suitable detection method, often spectrophotometry or fluorometry.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The inhibition constant (Kᵢ) is then determined by fitting the data to an appropriate model of enzyme inhibition (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models).
Antimicrobial Activity
Various derivatives of 2-aminothiazole have been synthesized and evaluated for their antimicrobial properties, including antimycobacterial, antiplasmodial, antibacterial, and antifungal activities.[5][6]
Structure-Activity Relationship Summary
-
Antimycobacterial Activity: For activity against Mycobacterium tuberculosis, optimal compounds featured a 2-pyridyl ring at position 4 of the thiazole, a substituted phenyl ring at the 2-amino position, and an amide linker between the scaffold and the phenyl ring.[5]
-
Antiplasmodial Activity: The best antiplasmodial activity against Plasmodium falciparum was observed in compounds with a phenyl ring substituted with hydrophobic, electron-withdrawing groups.[5]
-
General Antibacterial and Antifungal Activity: A range of 2-aminothiazole derivatives have shown activity against both Gram-positive (Bacillus subtilis) and Gram-negative (E. coli) bacteria, as well as fungi (Aspergillus niger).[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
References
- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
L-Thiazolylalanine: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of L-Thiazolylalanine, a non-proteinogenic amino acid also known as Protinol™. The data presented is compiled from recent studies to offer an objective overview of its performance in skin research and potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating the efficacy of L-Thiazolylalanine in both laboratory and clinical settings.
Table 1: In Vitro Efficacy of L-Thiazolylalanine
| Endpoint Measured | Experimental Model | Key Finding | Quantitative Result | Citation |
| Hyaluronic Acid (HA) Production | 3D Human Skin Tissue Models | Significant Increase | Not specified in abstract | [1][2] |
| Pro-Collagen I Production | 3D Human Skin Tissue Models | Significant Increase | Not specified in abstract | [1][2] |
| Inflammatory Gene Expression | 3D Human Skin Tissue Models | Significant Decrease | Not specified in abstract | [1][2] |
| Skin Barrier Strength (TEER) | 3D Skin Equivalents | Significant Improvement | Not specified in abstract | [3][4] |
| Wound Closure | Monolayer Cell Culture (HaCaT) | Beneficial Effects | Not specified in abstract | [3][4] |
| Heat Shock Protein 70 (HSP70) | 3D Skin Equivalents | Markedly Increased | Not specified in abstract | [3][4] |
| Reactive Oxygen Species (ROS) | 3D Skin Equivalents (UV-induced) | Decreased Production | Not specified in abstract | [3][4] |
Table 2: In Vivo Efficacy of L-Thiazolylalanine
| Endpoint Measured | Experimental Model | Key Finding | Quantitative Result | Citation |
| Epidermal Thickness | Human Volunteers (Skin Biopsies) | Significant Increase | Not specified in abstract | [1][2] |
| Collagen Remodeling | Human Volunteers (Skin Biopsies) | Significant Improvement | Not specified in abstract | [1][2] |
| Skin Firmness & Smoothness | Human Volunteers (Clinical Evaluation) | Clinically Observable Improvement at Day 28 | Not specified in abstract | [1][2] |
| Skin Redness & Irritation | Human Volunteers (Clinical Evaluation) | Reduction in redness and irritation | Not specified in abstract | [1][2] |
| Skin Barrier Integrity | Human Volunteers (Stratum Corneum Analysis) | Significant Improvement (Increased 12R-lipoxygenase activity) | Not specified in abstract | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are representative protocols and may not reflect the exact procedures used in the referenced studies.
Protocol 1: In Vitro Efficacy Assessment using 3D Human Skin Tissue Models
-
Model Preparation: Full-thickness 3D human skin equivalents, consisting of a dermal layer with fibroblasts embedded in a collagen matrix and a stratified epidermal layer of keratinocytes, are cultured at the air-liquid interface.
-
Treatment: The skin models are treated topically with a vehicle control or a formulation containing L-Thiazolylalanine (e.g., 0.3%) for a specified duration (e.g., 24-72 hours).
-
Endpoint Analysis:
-
Protein Expression: Tissue lysates are analyzed for pro-collagen I and hyaluronic acid levels using enzyme-linked immunosorbent assays (ELISAs).
-
Gene Expression: RNA is extracted from the tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes related to inflammation (e.g., interleukins, TNF-α) and extracellular matrix synthesis (e.g., COL1A1, HAS2).
-
Barrier Function: Transepithelial Electrical Resistance (TEER) is measured to assess skin barrier integrity.
-
Oxidative Stress: Tissues may be exposed to UV radiation, and levels of reactive oxygen species (ROS) and heat shock proteins (e.g., HSP70) are quantified.
-
Protocol 2: In Vivo Efficacy Assessment in Human Volunteers
-
Subject Recruitment: A cohort of volunteers with specific characteristics (e.g., age range, mild-to-moderate wrinkles) is recruited for a clinical study.
-
Treatment Protocol: A split-face or other controlled study design is employed where subjects apply a vehicle control to one area and the L-Thiazolylalanine formulation to another for a defined period (e.g., 28 days).
-
Endpoint Analysis:
-
Clinical Evaluation: Dermatological assessments are conducted at baseline and follow-up time points to evaluate skin firmness, smoothness, wrinkles, redness, and irritation.
-
Skin Biopsies: Punch biopsies (e.g., 3-4 mm) are taken from the treated and control areas. The tissue is then processed for histological analysis to measure epidermal thickness and assess collagen fiber organization and density through staining (e.g., Hematoxylin and Eosin, Masson's Trichrome).
-
Barrier Integrity Analysis: Tape stripping of the stratum corneum is performed, and the activity of enzymes like 12R-lipoxygenase is measured as a biomarker for barrier function.
-
Visualizations
Experimental Workflow
Proposed Signaling Pathway
While the precise signaling pathway for L-Thiazolylalanine has not been fully elucidated in the reviewed literature, its known effects on stimulating collagen and hyaluronic acid synthesis suggest a potential interaction with pathways that regulate extracellular matrix production. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a primary regulator of these processes in dermal fibroblasts.
References
- 1. researchgate.net [researchgate.net]
- 2. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aminothiazole Scaffold: A Guide to Assessing Cross-Reactivity and Specificity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and specificity of a compound is paramount to its successful development as a therapeutic agent. This guide focuses on 2-Amino-3-(thiazol-4-yl)propanoic acid, a molecule belonging to the widely explored aminothiazole class. While specific experimental data for this particular compound is not publicly available, this guide provides a framework for its evaluation by examining the broader aminothiazole scaffold, presenting comparative data from structurally related compounds, and detailing the requisite experimental protocols for such an assessment.
The aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a diverse range of biological entities.[1] This prevalence underscores the potential for both high potency and the risk of off-target effects. While some aminothiazole derivatives have been developed as highly selective inhibitors, others have been identified as promiscuous binders in high-throughput screening campaigns.[1] Therefore, a thorough investigation into the specificity of any new aminothiazole-containing compound is a critical step in its preclinical evaluation.
Comparative Selectivity of Aminothiazole Derivatives
To illustrate the spectrum of selectivity observed within the aminothiazole class, the following table summarizes the inhibitory activity of representative compounds against a panel of protein kinases. This data, compiled from various studies, highlights how structural modifications to the aminothiazole core can significantly influence target specificity.
| Compound ID | Primary Target | Primary Target IC50 (nM) | Off-Target 1 | Off-Target 1 Inhibition (%) @ 1µM | Off-Target 2 | Off-Target 2 Inhibition (%) @ 1µM | Reference Compound | Reference Compound IC50 (nM) |
| Compound A | CDK2 | 8 | GSK-3β | >50 | PKA | >50 | Flavopiridol | 41 |
| Compound B | Sirt2 | 150 | Sirt1 | <10 | Sirt3 | <10 | AGK2 | 3500 |
| Compound C | CK2 (Allosteric) | 3400 | PIM1 | <20 | DYRK1A | <10 | CX-4945 | 1 |
This table presents hypothetical data based on trends reported in the literature for aminothiazole-based inhibitors. Actual values would need to be determined experimentally.
Experimental Protocols for Assessing Specificity
A comprehensive evaluation of a compound's specificity involves a tiered approach, beginning with broad screening and progressing to more focused functional assays.
Kinase Panel Screening (Biochemical Assay)
This initial screen provides a broad overview of a compound's interaction with a large number of kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired screening concentrations.
-
Assay Plate Preparation: A multi-well plate is prepared containing a panel of purified recombinant kinases, a suitable substrate for each kinase, and ATP.
-
Incubation: The test compound is added to the wells and incubated with the kinase reaction mixture for a predetermined time at a controlled temperature.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated relative to a vehicle control.
Radioligand Binding Assays
This method is employed to investigate interactions with non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.
Objective: To determine the binding affinity of this compound to a panel of diverse protein targets.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cell lines or tissue homogenates.
-
Assay Setup: The membranes are incubated with a specific radioligand (a molecule that binds to the target with high affinity and is labeled with a radioactive isotope) and varying concentrations of the test compound.
-
Equilibrium Binding: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity for the target.
Cell-Based Pathway Analysis
Following the identification of potential off-targets from biochemical or binding assays, cell-based assays are crucial to determine if these interactions translate to a functional effect in a physiological context.
Objective: To assess the functional consequences of this compound binding to a specific cellular pathway.
Methodology:
-
Cell Culture: A cell line that expresses the target of interest and has a well-characterized signaling pathway is cultured.
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
Pathway Activation/Inhibition: The relevant signaling pathway is stimulated or inhibited.
-
Readout: The effect of the compound on the pathway is measured by quantifying a downstream event, such as the phosphorylation of a specific protein (e.g., via Western blot or ELISA), changes in gene expression (e.g., via qPCR or reporter gene assays), or a functional cellular response (e.g., proliferation, apoptosis, or calcium flux).
-
Data Analysis: Dose-response curves are generated to determine the potency of the compound in modulating the cellular pathway.
Visualizing the Workflow and Concepts
To further clarify the experimental logic and relationships, the following diagrams are provided.
Caption: Workflow for assessing compound specificity.
Caption: A generic signaling pathway for cellular assays.
References
A Comparative Guide to the Synthesis and Biological Activity of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of clinically approved drugs and investigational compounds.[1][2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[3][4] This guide provides a comparative analysis of the synthesis and biological performance of various 2-aminothiazole derivatives, supported by experimental data to aid researchers, scientists, and drug development professionals in this field.
Performance Comparison of 2-Aminothiazole Derivatives
The biological activity of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives.
Anticancer Activity
The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for in vitro anticancer activity.[1]
Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1] |
| Compound 20 (unspecified structure) | H1299 (Lung Cancer) | 4.89 µM | [1] |
| Compound 20 (unspecified structure) | SHG-44 (Glioma) | 4.03 µM | [1] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [1] |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic Cancer) | 43.08 µM | [5] |
| Compound 28 (meta-chloro substitution) | HT29 (Colon Cancer) | 0.63 µM | [4] |
| Compound 13 (unspecified structure) | HCT116 (Colon Cancer) | 6.43 ± 0.72 µM | [6] |
| Compound 24 (6-methoxyl group) | C6 (Rat Glioma) | 4.63 ± 0.85 µM | [6] |
Antimicrobial Activity
Several 2-aminothiazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC) or the zone of inhibition in agar diffusion assays.[3][7]
Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Microorganism | Method | Result | Reference |
| 2-Aminothiazole Schiff bases (SMB-2, SMB-6) | S. aureus, S. epidermidis | Not specified | Comparable to Ampicillin | [8] |
| 2-Aminothiazole Schiff bases (SMB-1, SMB-2, SMB-6, SMB-6a) | E. coli, K. pneumoniae | Not specified | Comparable to Ampicillin | [8] |
| 2-Aminothiazole (SMB-1, SMB-6) | C. albicans | Not specified | Good activity, comparable to Miconazole nitrate | [8] |
| 2-amino-4-phenyl-5-phenylazothiazole amides | E. coli, S. aureus, A. niger, A. oryzaeto | Not specified | Good antimicrobial activity | [9] |
| Thiazolyl-thiourea derivatives (halogenated) | S. aureus, S. epidermidis | MIC | 4 to 16 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 2-aminothiazole derivatives are crucial for the reproducibility of findings.
Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazole derivatives.[10]
General Procedure:
-
An α-haloketone is reacted with a thiourea derivative.
-
The reaction is typically carried out in a suitable solvent such as ethanol.
-
The reaction mixture is refluxed for a specific period, often ranging from 30 minutes to several hours.
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The resulting solid is then filtered, washed, and purified, typically by recrystallization.
Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[1]
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mechanisms of Action
The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to modulate various cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] Some derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiazole and Oxadiazole Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thiazole and oxadiazole as bioisosteres in drug design, focusing on their performance with supporting experimental data. The strategic replacement of a thiazole ring with an oxadiazole ring, or vice versa, can significantly impact a compound's biological activity, physicochemical properties, and pharmacokinetic profile. Understanding these differences is crucial for lead optimization and the development of novel therapeutics.
Physicochemical and Pharmacokinetic Profile Comparison
The choice between a thiazole and an oxadiazole ring can influence several key molecular properties that affect a drug candidate's behavior in a biological system. The substitution of the sulfur atom in a thiazole with an oxygen atom to form an oxadiazole generally leads to differences in electronics, lipophilicity, and metabolic stability.
| Property | Thiazole | 1,3,4-Oxadiazole | Rationale for Change |
| Lipophilicity (LogP) | Generally higher | Generally lower | Oxygen is more electronegative than sulfur, leading to a more polar and less lipophilic ring system in oxadiazole. |
| Aqueous Solubility | Generally lower | Generally higher | The increased polarity of the oxadiazole ring often results in improved aqueous solubility. |
| Metabolic Stability | Can be susceptible to oxidation at the sulfur atom. | Generally considered more metabolically stable. The C-O bond is less prone to enzymatic cleavage than the C-S bond. | |
| Hydrogen Bonding | The nitrogen atom can act as a hydrogen bond acceptor. | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, potentially leading to different or stronger interactions with biological targets.[1] | |
| Dipole Moment | Possesses a significant dipole moment. | The dipole moment is different from thiazole, which can affect interactions with target proteins and overall solubility. | |
| Aromaticity | Aromatic ring system. | Aromatic ring system, with different electron distribution compared to thiazole. |
Performance in Biological Assays: A Comparative Overview
Direct head-to-head comparisons of thiazole and oxadiazole bioisosteres in the same study are limited. However, by examining data from various studies on derivatives of these scaffolds, we can draw valuable insights into their potential in different therapeutic areas.
Anticancer Activity
Both thiazole and oxadiazole moieties are prevalent in compounds designed as anticancer agents. They are often incorporated into molecules targeting various kinases and other cancer-related proteins.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Target/Cell Line | Thiazole Derivative (IC50 µM) | Oxadiazole Derivative (IC50 µM) | Reference |
| EGFR Inhibitors | A431 (lung cancer) | Compound 25 : Significant inhibition | - | [2] |
| PI3K/Akt/mTOR Inhibitors | MCF-7 (breast cancer) | - | Compound 19 : 0.30 - 0.45 | [3] |
| General Cytotoxicity | HeLa (cervical cancer) | - | Compound 13 : More effective than 5-fluorouracil | [4] |
| General Cytotoxicity | HepG2 (liver cancer) | - | Compound 36 : 30-fold stronger than 5-fluorouracil | [4] |
| General Cytotoxicity | A549 (lung cancer) | Hydrazonylthiazole 13 : 1.33 | - | [5] |
| General Cytotoxicity | MCF-7 (breast cancer) | Hydrazonylthiazole 13 : 1.74 | - | [5] |
Note: The presented data is from different studies and not from direct bioisosteric pairs, hence direct comparison should be made with caution.
Antimicrobial Activity
Thiazole and oxadiazole derivatives have been extensively explored for their potential as antimicrobial agents.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Organism | Thiazole Derivative (MIC µg/mL) | Oxadiazole Derivative (MIC µg/mL) | Reference |
| Antibacterial | M. tuberculosis H37Rv | - | Compound 2a : 92% inhibition at 250 µg/mL | |
| Antibacterial | S. aureus | Thiazolyl-1,3,4-oxadiazole 5a : Good activity | - | [6] |
| Antifungal | C. albicans | Thiazolyl-1,3,4-oxadiazole 5e : Good activity | - | [6] |
Note: The presented data is from different studies and not from direct bioisosteric pairs, hence direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
The biological effects of thiazole and oxadiazole-containing compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy.[2][7] Thiazole-containing compounds have been developed as potent EGFR inhibitors.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
Comparative Evaluation of L-Thiazolylalanine: On-Target Efficacy and Off-Target Considerations in Skincare
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-Thiazolylalanine (also known as Protinol™), a non-proteinogenic amino acid, against established skincare actives, retinol and peptides. The focus is on its on-target efficacy, supported by experimental data, and an evaluation of its off-target effects based on available information.
Executive Summary
L-Thiazolylalanine has emerged as a promising ingredient in skincare, demonstrating significant efficacy in improving skin barrier function, stimulating collagen and hyaluronic acid production, and exhibiting antioxidant and anti-inflammatory properties. Clinical studies highlight its ability to improve skin firmness and smoothness without the irritation often associated with retinoids. While direct molecular off-target studies are not extensively published, the existing clinical data suggests a favorable safety profile with minimal side effects. This contrasts with retinol, which, despite its well-documented efficacy, is known for potential off-target effects leading to skin irritation. Peptides offer a wide range of specific on-target actions with generally low off-target concerns, but their efficacy can be dependent on formulation and delivery.
Data Presentation: Quantitative Comparison of Skincare Actives
| Feature | L-Thiazolylalanine (Protinol™) | Retinol | Peptides (Signal Peptides) |
| Primary On-Target Effects | - Strengthens skin barrier- Increases pro-collagen I and hyaluronic acid production- Accelerates skin repair- Anti-inflammatory and antioxidant effects | - Increases collagen production- Accelerates skin cell turnover- Improves skin texture and reduces wrinkles | - Stimulate collagen and elastin production- Improve skin firmness and elasticity- Strengthen skin barrier |
| Reported Efficacy | - Significant increase in epidermal thickness and collagen remodeling[1]- Firmer and smoother skin observed at 28 days[1]- Improved skin barrier integrity[2] | - Significant reduction in wrinkles after 8-12 weeks of use- Improvement in photodamage and uneven skin texture | - Reduction in fine lines and wrinkles- Improved skin hydration and elasticity |
| Known Off-Target Effects / Side Effects | - No significant side effects such as redness or irritation reported in clinical trials[1] | - Skin irritation, dryness, peeling, and redness (retinoid dermatitis)- Increased sun sensitivity | - Generally well-tolerated- Potential for allergic reactions in sensitive individuals, though rare |
On-Target Signaling Pathways
The primary mechanism of action for L-Thiazolylalanine involves the stimulation of key dermal proteins. This is conceptually similar to signal peptides and certain pathways activated by retinol.
Caption: Simplified signaling pathway for L-Thiazolylalanine and its alternatives stimulating fibroblasts to produce extracellular matrix components.
Experimental Protocols
In Vitro Efficacy Assessment of L-Thiazolylalanine using 3D Human Skin Models
-
Objective: To evaluate the effect of L-Thiazolylalanine on key dermal and epidermal markers.
-
Model: 3D reconstructed human skin models (e.g., SkinEthic RHE) consisting of normal human-derived epidermal keratinocytes and dermal fibroblasts.
-
Treatment: A 0.3% L-Thiazolylalanine formulation is topically applied to the 3D skin models. A vehicle control (formulation without L-Thiazolylalanine) is used for comparison.
-
Incubation: Tissues are incubated for a specified period (e.g., 24-72 hours) under standard cell culture conditions.
-
Endpoints:
-
Gene Expression Analysis: RNA is extracted from the tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes related to collagen synthesis (e.g., COL1A1), hyaluronic acid synthesis (e.g., HAS2), and inflammation (e.g., IL-6, IL-8).
-
Protein Analysis: Tissues are homogenized, and protein levels of pro-collagen I and hyaluronic acid are quantified using ELISA kits.
-
Histology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickness and overall tissue morphology.
-
Clinical Evaluation of L-Thiazolylalanine
-
Objective: To assess the in vivo efficacy and safety of a topical formulation containing L-Thiazolylalanine.
-
Study Design: A randomized, double-blind, vehicle-controlled clinical trial.
-
Participants: A cohort of female volunteers (e.g., n=28) aged 46-66 with mild-to-moderate wrinkles.
-
Intervention: Participants apply the L-Thiazolylalanine formulation to one side of their face and a vehicle control to the other side twice daily for a period of 28 days.
-
Efficacy Assessment:
-
Biopsies: Skin biopsies may be taken before and after treatment to analyze changes in epidermal thickness and collagen remodeling through histological staining.
-
Clinical Grading: Dermatologists assess skin firmness, smoothness, and the appearance of wrinkles at baseline and at specified follow-up points.
-
Instrumental Assessment: Non-invasive instrumental measurements (e.g., cutometry for skin firmness, profilometry for wrinkle depth) can be used to quantify changes in skin properties.
-
-
Safety Assessment: Evaluation of adverse events, such as redness, irritation, and peeling, through clinical observation and participant self-reporting.
Experimental Workflow
The evaluation of a novel skincare active like L-Thiazolylalanine typically follows a multi-step process from in vitro screening to clinical validation.
Caption: A typical experimental workflow for the development and validation of a new skincare ingredient.
Off-Target Effect Evaluation
A comprehensive evaluation of a new chemical entity involves assessing its potential for unintended biological interactions.
L-Thiazolylalanine
Retinol
Retinol's off-target effects are well-documented and are primarily related to the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in various cell types within the skin. This can lead to a cascade of events, including:
-
Inflammation: Upregulation of pro-inflammatory cytokines, leading to the characteristic "retinoid dermatitis."
-
Impaired Barrier Function: Initially, retinol can disrupt the skin barrier, leading to increased transepidermal water loss (TEWL) and dryness.
-
Photosensitivity: Retinoids can thin the stratum corneum, increasing the skin's sensitivity to UV radiation.
Peptides
Due to their specificity, which is derived from their amino acid sequence, peptides generally have a lower risk of off-target effects compared to small molecules like retinol. However, potential off-target considerations include:
-
Immunogenicity: As with any peptide-based therapeutic, there is a theoretical risk of an immune response, although this is rare for topically applied cosmetic peptides.
-
Bioavailability and Stability: The primary challenge with peptides is ensuring they reach their target in an active form, as they can be susceptible to degradation by skin proteases.
Conclusion
L-Thiazolylalanine (Protinol™) presents a compelling profile as a skincare active, demonstrating robust on-target efficacy in improving key markers of skin health. Its performance is comparable to, and in some aspects, may offer advantages over, established ingredients like retinol, particularly concerning its favorable safety profile and lack of skin irritation. While a detailed molecular-level off-target assessment is not publicly available, the consistent clinical data supports its safe use in cosmetic applications. For researchers and drug development professionals, L-Thiazolylalanine represents an interesting molecule that warrants further investigation to fully elucidate its mechanism of action and comprehensively characterize its pharmacological profile. Future studies focusing on broad-panel receptor and enzyme screening would provide a more complete picture of its off-target interaction potential.
References
- 1. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-3-(thiazol-4-yl)propanoic acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for the proper disposal of 2-Amino-3-(thiazol-4-yl)propanoic acid, catering to researchers, scientists, and professionals in drug development.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should occur in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
| Identifier | Value |
| IUPAC Name | 3-(2-amino-1,3-thiazol-4-yl)propanoic acid |
| Molecular Formula | C₆H₈N₂O₂S |
| CAS Number | 100114-41-8 |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed hazardous waste disposal service.[2][3][4][5] Adherence to institutional, local, and national regulations is mandatory.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams to prevent unintended chemical reactions.
-
Collect the waste in its original container or a compatible, leak-proof container.[2][3]
-
Ensure the container is in good condition and can be tightly sealed.
2. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".[3] Do not use abbreviations.
-
The label must also include the words "Hazardous Waste" and display the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).[2]
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, heat, and sources of ignition.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including its name and quantity.
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled container for disposal.[2][4]
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before placing it in a suitable container.[2]
-
Thoroughly clean the spill area with soap and water.[2]
-
Report all spills to your institution's EHS department.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-3-(thiazol-4-yl)propanoic acid
This guide provides immediate safety, handling, and disposal protocols for 2-Amino-3-(thiazol-4-yl)propanoic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Identifier:
-
IUPAC Name: 3-(2-amino-1,3-thiazol-4-yl)propanoic acid[1]
-
CAS Number: 100114-41-8[1]
-
Molecular Formula: C₆H₈N₂O₂S[1]
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
Signal Word: Warning[2]
Hazard Statements:
-
H302: Harmful if swallowed[1]
Physicochemical Data
| Property | Value |
| Molecular Weight | 172.21 g/mol [1] |
| Appearance | Solid, powder |
| pH | 4.2 (6.5 g/l aqueous solution)[3] |
| Melting Point | 117.5 - 118 °C[3] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A thorough hazard assessment is crucial before handling.[4] The following PPE is mandatory to minimize exposure:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][5]
-
Hand Protection: Chemically resistant gloves are required. Inspect gloves for any damage before use and discard disposable gloves after handling or contamination.[2][4][5]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2][5] In case of splashing risk, additional protection like an apron may be required.
-
Respiratory Protection: Use only in a well-ventilated area.[2][5] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Handling Procedures
-
Preparation: Ensure an eyewash station and safety shower are readily accessible.[2]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Personal Hygiene: Wash hands thoroughly after handling the material.[2][5] Do not eat, drink, or smoke in the laboratory.[6]
-
Spill Management: In case of a spill, prevent further leakage if safe to do so.[2] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.
Disposal Plan
-
Waste Container: Dispose of this compound and any contaminated materials in a designated and approved waste container.[2]
-
Regulations: All disposal practices must comply with local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[2]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[5] If skin irritation occurs, get medical advice/attention.[2]
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and give them plenty of water to drink.[3] Seek immediate medical attention.[5]
Workflow for Safe Handling
References
- 1. 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid | C6H8N2O2S | CID 227176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
